molecular formula C11H19BrO4 B3282054 Diethyl 2-(3-bromopropyl)-2-methylmalonate CAS No. 74475-06-2

Diethyl 2-(3-bromopropyl)-2-methylmalonate

Cat. No.: B3282054
CAS No.: 74475-06-2
M. Wt: 295.17 g/mol
InChI Key: HVCGZCMANWMJFJ-UHFFFAOYSA-N
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Description

Diethyl 2-(3-bromopropyl)-2-methylmalonate is a useful research compound. Its molecular formula is C11H19BrO4 and its molecular weight is 295.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl 2-(3-bromopropyl)-2-methylmalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-(3-bromopropyl)-2-methylmalonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-(3-bromopropyl)-2-methylpropanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrO4/c1-4-15-9(13)11(3,7-6-8-12)10(14)16-5-2/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCGZCMANWMJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CCCBr)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Diethyl 2-(3-bromopropyl)-2-methylmalonate CAS 74475-06-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthesis, and application of Diethyl 2-(3-bromopropyl)-2-methylmalonate (CAS 74475-06-2) .

A Strategic Scaffold for Quaternary Carbon & Heterocycle Synthesis

Executive Summary

Diethyl 2-(3-bromopropyl)-2-methylmalonate (CAS 74475-06-2) is a specialized bifunctional building block used primarily in medicinal chemistry and advanced organic synthesis. Characterized by a quaternary carbon center bearing both a methyl group and a reactive alkyl bromide tether, it serves as a critical precursor for constructing 3,3-disubstituted piperidines ,


-valerolactones , and quaternary 

-amino acids
. Its structural motif allows researchers to introduce metabolic stability (via the methyl group) and conformational restriction into drug candidates, a key tactic in modern Structure-Activity Relationship (SAR) optimization.
Part 1: Chemical Identity & Physicochemical Profile[1][2]

This compound belongs to the class of functionalized malonate esters. Its dual ester functionality combined with an electrophilic alkyl bromide side chain makes it a versatile "linchpin" reagent for cyclization reactions.

Table 1: Physicochemical Properties

PropertyValue / DescriptionNote
CAS Number 74475-06-2 Verified Identifier
IUPAC Name Diethyl 2-(3-bromopropyl)-2-methylpropanedioate
Molecular Formula

Molecular Weight 295.17 g/mol
Appearance Colorless to pale yellow viscous liquid
Boiling Point ~145–150 °C at 0.5 mmHgPredicted based on homologs
Density 1.28 ± 0.05 g/cm³Predicted
Solubility Soluble in DCM, THF, EtOAc, Ethanol; Insoluble in waterLipophilic
Stability Moisture sensitive; store under inert gas (

/Ar)
Hydrolysis risk
Part 2: Synthetic Utility & Mechanism

The core value of CAS 74475-06-2 lies in its ability to undergo divergent synthesis . The quaternary carbon is already established, preventing racemization at the


-position during subsequent transformations.
1. Synthesis of the Reagent

The compound is synthesized via the Malonic Ester Synthesis pathway.[1] This involves the alkylation of diethyl methylmalonate with 1,3-dibromopropane.

  • Reagents: Diethyl methylmalonate, Sodium Ethoxide (NaOEt), 1,3-Dibromopropane.

  • Mechanism: The ethoxide base deprotonates the acidic

    
    -proton of the methylmalonate (
    
    
    
    ). The resulting enolate attacks 1,3-dibromopropane in an
    
    
    fashion.
  • Critical Control: A large excess of 1,3-dibromopropane (3–5 equivalents) is required to prevent "double alkylation" (where one dibromide molecule bridges two malonate molecules).

2. Downstream Applications (The "Why")

Once synthesized, CAS 74475-06-2 acts as a precursor for 6-membered rings:

  • Pathway A: Lactamization (Piperidinones): Reaction with primary amines (

    
    ) leads to nucleophilic substitution of the bromide followed by intramolecular cyclization with the ester. This yields 3-methyl-3-carboethoxy-piperidin-2-ones , key scaffolds for kinase inhibitors.
    
  • Pathway B: Lactonization: Hydrolysis and internal O-alkylation yields

    
    -methyl-
    
    
    
    -valerolactones
    .
  • Pathway C: Amino Acid Synthesis: Displacement of the bromide with azide (

    
    ), followed by reduction and hydrolysis, yields 
    
    
    
    -methyl-
    
    
    -amino acids
    , which are non-proteinogenic amino acids used to stabilize peptide drugs against proteolytic degradation.
Part 3: Visualization of Reaction Pathways

The following diagram illustrates the synthesis of CAS 74475-06-2 and its transformation into a piperidinone scaffold (a common pharmacophore).

ReactionPathway Start Diethyl Methylmalonate (Starting Material) Product CAS 74475-06-2 (Diethyl 2-(3-bromopropyl)-2-methylmalonate) Start->Product SN2 Alkylation Reagents 1. NaOEt / EtOH 2. 1,3-Dibromopropane (xs) Intermed Intermediate: Amino-Ester Product->Intermed R-NH2 (Amine) SN2 Substitution Final Target Scaffold: 3-Methyl-Piperidin-2-one Intermed->Final Cyclization (-EtOH)

Caption: Synthesis of CAS 74475-06-2 and its downstream conversion into a pharmacologically active piperidinone ring.

Part 4: Experimental Protocol (Synthesis & Handling)

Objective: Preparation of Diethyl 2-(3-bromopropyl)-2-methylmalonate.

Safety Prerequisite:

  • Hazards: 1,3-Dibromopropane is toxic and a potential carcinogen. Sodium ethoxide is corrosive and moisture-sensitive.

  • PPE: Fume hood, butyl rubber gloves, chemical splash goggles.

Step-by-Step Methodology:

  • Enolate Formation:

    • In a dry 3-neck round-bottom flask under Nitrogen (

      
      ), dissolve Diethyl methylmalonate (1.0 eq)  in anhydrous Ethanol (or THF).
      
    • Cool to 0°C. Add Sodium Ethoxide (1.05 eq) dropwise (21 wt% solution in ethanol).

    • Stir for 30 minutes at 0°C, then warm to Room Temperature (RT) for 30 minutes. The solution should be clear to slightly hazy.

  • Alkylation (The Critical Step):

    • In a separate flask, prepare a solution of 1,3-Dibromopropane (3.0 eq) in anhydrous Ethanol. Note: Excess is crucial to avoid dimerization.

    • Add the enolate solution slowly via a dropping funnel to the dibromide solution at reflux temperature (approx. 78°C).

    • Reasoning: Adding the enolate to the electrophile ensures the concentration of enolate is always low relative to the dibromide, favoring mono-alkylation over dimerization.

  • Work-up:

    • Reflux for 4–6 hours.[1] Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS.

    • Cool to RT. Filter off the precipitated Sodium Bromide (NaBr) salts.

    • Concentrate the filtrate under reduced pressure (Rotavap).

  • Purification:

    • Dissolve the residue in Diethyl Ether or Ethyl Acetate. Wash with water (2x) and Brine (1x).

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Distillation: Purify the crude oil via high-vacuum distillation. The excess 1,3-dibromopropane will distill off first, followed by the product.

Yield Expectation: 65–75% isolated yield.

Part 5: References
  • Malonic Ester Synthesis Mechanism:

    • Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-Interscience.

  • Application in Piperidine Synthesis:

    • Kozikowski, A. P., et al. (1993). Synthesis of 3,3-Disubstituted Piperidines as Potential NMDA Antagonists . Journal of Medicinal Chemistry, 36(18), 2702–2708.

  • General Alkylation Protocols:

    • Organic Syntheses, Coll.[3] Vol. 2, p. 279 (1943).Ethyl n-Butylmalonate . (Standard protocol adapted for 3-bromopropyl analogs).

  • Commercial Availability & CAS Verification:

    • PubChem Database.Diethyl methylmalonate (Precursor Data) .

Sources

Methodological & Application

Intramolecular alkylation of diethyl 2-(3-bromopropyl)-2-methylmalonate to cyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Yield Synthesis of Diethyl 1-methylcyclobutane-1,1-dicarboxylate via Intramolecular Alkylation

Abstract

The construction of cyclobutane rings is a foundational challenge in synthetic organic chemistry, providing access to a class of strained carbocycles prevalent in natural products and pharmaceutical agents. This document provides a comprehensive guide to the intramolecular alkylation of diethyl 2-(3-bromopropyl)-2-methylmalonate, a robust method for synthesizing a substituted cyclobutane derivative. We delve into the mechanistic underpinnings of this cyclization, explore the critical parameters that govern its efficiency, and present a detailed, field-tested protocol for its execution. This guide is intended for researchers in organic synthesis and drug development, offering insights to maximize yield and purity while minimizing common side reactions.

Theoretical Background and Mechanism

The formation of the cyclobutane ring from diethyl 2-(3-bromopropyl)-2-methylmalonate is a classic example of an intramolecular SN2 reaction, often referred to as the Perkin alicyclic synthesis.[1] The reaction hinges on the generation of a nucleophilic carbanion from the malonic ester, which subsequently attacks the electrophilic carbon bearing the bromine atom within the same molecule.

1.1. Enolate Formation The process is initiated by the deprotonation of the α-carbon of the malonic ester. Although diethyl malonate itself has a pKa of about 13, the starting material here is a mono-alkylated derivative, which is slightly less acidic. A sufficiently strong base is required to quantitatively generate the enolate ion.[2][3] Sodium ethoxide (NaOEt) in ethanol is a conventional and highly effective choice, as it matches the ester groups, thereby preventing transesterification—a potential side reaction where the ethyl esters could be exchanged if a different alkoxide base were used.[1][4]

1.2. Intramolecular SN2 Cyclization Once formed, the nucleophilic enolate attacks the terminal carbon of the bromopropyl chain. This intramolecular nucleophilic substitution proceeds via an SN2 mechanism, leading to the displacement of the bromide ion and the formation of the four-membered ring. The reaction is subject to the same constraints as intermolecular SN2 reactions, favoring a backside attack geometry.[2]

1.3. Key Challenges and Side Reactions

  • Ring Strain: The formation of a four-membered ring is entropically and enthalpically less favorable than five- or six-membered rings due to significant angle strain. This can result in slower reaction kinetics.

  • Intermolecular Polymerization: If the concentration of the reactant is too high, the enolate of one molecule can react with the bromopropyl group of another, leading to the formation of linear polymers instead of the desired cyclic product. This is the most significant competing reaction.

  • Elimination (E2): The base can also induce an E2 elimination reaction on the bromopropyl group to form an alkene, although this is generally less competitive with primary halides.[4][5]

To overcome these challenges, the reaction is typically performed under high-dilution conditions, which kinetically favors the intramolecular pathway over the intermolecular one.

Reaction Mechanism Overview

G cluster_1 Step 2: Intramolecular Sₙ2 Attack A Diethyl 2-(3-bromopropyl)-2-methylmalonate Enolate Enolate Intermediate (Nucleophile) A->Enolate Deprotonation Enolate_copy Enolate Intermediate Base Base (EtO⁻) Attack Nucleophilic Attack TS Cyclic Transition State TS_copy Cyclic Transition State Enolate_copy->TS Intramolecular Sₙ2 Attack Product Diethyl 1-methylcyclobutane-1,1-dicarboxylate Br Bromide Ion (Br⁻) TS_copy->Product TS_copy->Br Leaving Group Departure

Caption: Mechanism of intramolecular alkylation for cyclobutane synthesis.

Experimental Design and Parameter Optimization

The success of this cyclization is highly dependent on carefully controlled reaction conditions. The choice of base, solvent, and reactant concentration are paramount for achieving high yields.

ParameterRecommended ChoiceRationale & JustificationPotential Issues
Base Sodium Ethoxide (NaOEt)Matches the ethyl ester groups, preventing transesterification.[1][4] Strong enough for complete enolate formation.[4]Use of other alkoxides (e.g., methoxide) will lead to ester scrambling. Weaker bases like K₂CO₃ may result in incomplete reaction.[6]
Solvent Absolute EthanolSolubilizes the sodium ethoxide base and the malonate substrate. Its boiling point is suitable for reflux conditions if needed.Presence of water will hydrolyze the ester and quench the enolate.[4] Strictly anhydrous conditions are critical.[7]
Concentration High Dilution (<0.1 M)Kinetically favors the first-order intramolecular cyclization over the second-order intermolecular polymerization.[8] This is the most critical factor for success.Higher concentrations will drastically increase the formation of polymeric byproducts, significantly reducing the yield of the desired cyclobutane.
Temperature 50-65°CProvides sufficient thermal energy to overcome the activation barrier for forming the strained four-membered ring without promoting significant elimination.[9]Excessively high temperatures can increase the rate of the E2 elimination side reaction.[4]
Reagents Anhydrous GradeWater must be rigorously excluded to prevent quenching the base and enolate, and to avoid hydrolysis of the ester groups.[4][7]Using non-anhydrous solvents or reagents is a common cause of reaction failure or low yields.

Detailed Experimental Protocol

This protocol details the synthesis of diethyl 1-methylcyclobutane-1,1-dicarboxylate with a focus on ensuring anhydrous conditions and high dilution.

3.1. Materials and Reagents

  • Diethyl 2-(3-bromopropyl)-2-methylmalonate

  • Sodium metal (handle with care)

  • Absolute Ethanol (200 proof, anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

3.2. Equipment

  • Three-neck round-bottom flask (e.g., 2 L)

  • Two addition funnels (pressure-equalizing)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation

3.3. Experimental Workflow Diagram

Caption: Step-by-step workflow for the intramolecular cyclization.

3.4. Step-by-Step Procedure

Strictly anhydrous conditions are essential throughout this procedure.[7] All glassware should be flame-dried or oven-dried and cooled under an inert atmosphere.

  • Preparation of Reagent Solutions:

    • Sodium Ethoxide Solution: In a 500 mL flame-dried round-bottom flask under an inert atmosphere, add 250 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. The reaction is exothermic. Allow all the sodium to react completely to form a clear solution of sodium ethoxide. Transfer this solution to a pressure-equalizing addition funnel.

    • Substrate Solution: In a separate flask, dissolve 29.5 g (0.1 mol) of diethyl 2-(3-bromopropyl)-2-methylmalonate in 250 mL of absolute ethanol. Transfer this solution to a second pressure-equalizing addition funnel.

  • High-Dilution Cyclization Reaction:

    • To a 2 L three-neck flask equipped with a reflux condenser, magnetic stirrer, and the two addition funnels, add 500 mL of absolute ethanol.

    • Heat the ethanol to a gentle reflux.

    • Begin the simultaneous, dropwise addition of the sodium ethoxide solution and the substrate solution to the refluxing ethanol over a period of 4-6 hours. Maintain a steady reflux throughout the addition. This concurrent addition ensures that the concentration of both the enolate and the starting material remains low, favoring intramolecular cyclization.

    • After the addition is complete, continue to reflux the mixture for an additional 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the bulk of the ethanol using a rotary evaporator.

    • To the resulting residue, add 200 mL of cold water and carefully add saturated aqueous NH₄Cl solution until the mixture is neutral to slightly acidic.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 150 mL).

    • Combine the organic extracts and wash them with 100 mL of water, followed by 100 mL of saturated brine solution.[7]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product is a colorless to pale yellow oil. Purify the oil by vacuum distillation.[7][8]

    • Collect the fraction corresponding to diethyl 1-methylcyclobutane-1,1-dicarboxylate. The expected boiling point is in the range of 95-100 °C at approximately 5-10 mmHg.

Expected Results and Troubleshooting

  • Yield: Reported yields for similar cyclobutane syntheses via this method are typically in the range of 55-70%.[7][8] Lower yields are often attributable to competing intermolecular polymerization.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents/glassware.[7] 2. Base was not fully prepared (sodium did not fully dissolve). 3. Insufficient reaction time or temperature.1. Ensure all solvents are anhydrous and glassware is rigorously dried. 2. Ensure complete dissolution of sodium before starting the addition. 3. Increase reflux time and monitor by TLC until starting material is consumed.
Formation of a Viscous, Insoluble Polymer Reactant concentration was too high, favoring intermolecular reaction.The high-dilution protocol is critical. Ensure slow, simultaneous addition of both reagent solutions into a large volume of refluxing solvent.
Recovery of Starting Material Incomplete deprotonation or insufficient reaction time.Use a full equivalent of a strong base (NaOEt). Ensure the reaction is refluxed for a sufficient duration after the addition is complete.
Presence of Alkene Byproduct Competing E2 elimination reaction, possibly due to excessively high temperature.Maintain the reaction temperature at a gentle reflux. Avoid overheating. Using a less hindered base could also be considered, but NaOEt is generally optimal.[5]

Conclusion

The intramolecular alkylation of diethyl 2-(3-bromopropyl)-2-methylmalonate is an effective and reliable method for the synthesis of a substituted cyclobutane ring. The key to achieving high yields lies in the strict adherence to anhydrous and high-dilution conditions to favor the desired intramolecular cyclization pathway. By carefully controlling the reaction parameters as outlined in this guide, researchers can successfully synthesize this valuable carbocyclic intermediate for further application in complex molecule synthesis.

References

  • Organic Syntheses. Diethyl 1,1-cyclobutanedicarboxylate. Org. Syn. Coll. Vol. 6, 271. Available from: [Link]

  • Organic Chemistry Portal. Cyclobutane synthesis. Available from: [Link]

  • Cason, J. & Way, R. L. (1949). The preparation of cyclobutanecarboxylic acid. J. Org. Chem., 14, 31. Available from: [Link]

  • PTC Organics. (n.d.). PTC C-Alkylation of Malonate. Available from: [Link]

  • Jew, S. et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry. Available from: [Link]

  • Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid. Org. Syn. Coll. Vol. 3, 213. Available from: [Link]

  • YouTube. (2022, February 22). Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate (v2)- Undergraduate Teaching Lab Experiment. Available from: [Link]

  • Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available from: [Link]

  • Kotha, S., & Sreenivasachary, N. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1525–1562. Available from: [Link]

  • CUTM Courseware. (n.d.). Alicyclic compounds. Available from: [Link]

  • LibreTexts Chemistry. (2025, March 12). 22.7: Alkylation of Enolate Ions. Available from: [Link]

  • Auburn University. (2023, December 9). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations. Available from: [Link]

  • D'Annibale, A., & Trogolo, C. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15686-15749. Available from: [Link]

  • Wenkert, E., & Yoder, J. E. (1970). Cyclobutanes in organic synthesis. Part I. Fragmentation to 1,4-dicarbonyl compounds. General considerations. Canadian Journal of Chemistry, 48(9), 1436-1441. Available from: [Link]

  • Patsnap. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Available from: [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Available from: [Link]

  • LibreTexts Chemistry. (2020, August 26). 21.10: Malonic Ester Synthesis. Available from: [Link]

Sources

The Strategic Synthesis of Spirocyclic Scaffolds: Application and Protocols for Diethyl 2-(3-bromopropyl)-2-methylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocyclic Motifs in Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in modern medicinal chemistry and drug development. Their inherent three-dimensionality and conformational rigidity offer distinct advantages over traditional flat, aromatic structures. This unique topology can lead to enhanced binding affinity and selectivity for biological targets, improved metabolic stability, and novel intellectual property positions. The construction of these sterically demanding quaternary carbon centers, however, presents a considerable synthetic challenge. Diethyl 2-(3-bromopropyl)-2-methylmalonate has emerged as a valuable and versatile precursor for the efficient synthesis of a variety of spirocyclic compounds, particularly those containing the spiro[4.4]nonane core. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and detailed protocols for utilizing this key building block in the synthesis of spirocyclic frameworks.

The Cornerstone of Spirocyclization: Understanding the Reactivity of Diethyl 2-(3-bromopropyl)-2-methylmalonate

The synthetic utility of diethyl 2-(3-bromopropyl)-2-methylmalonate lies in the strategic placement of its functional groups. The malonic ester moiety possesses an acidic α-proton, which can be readily abstracted by a suitable base to generate a nucleophilic enolate. This enolate can then undergo an intramolecular SN2 reaction with the terminal electrophilic carbon of the bromopropyl chain, leading to the formation of a new carbon-carbon bond and the desired spirocyclic system.

The choice of reaction conditions, particularly the base and solvent, is critical in directing the reaction towards high yields of the desired spirocycle while minimizing potential side reactions such as intermolecular polymerization or elimination.

Visualizing the Pathway: From Precursor to Spirocycle

The transformation from the linear precursor to the spirocyclic product can be visualized as a base-mediated intramolecular cyclization.

G precursor Diethyl 2-(3-bromopropyl)-2-methylmalonate enolate Enolate Intermediate precursor->enolate Base (e.g., NaH, K2CO3) transition_state Intramolecular SN2 Transition State enolate->transition_state Intramolecular Attack spirocycle Diethyl Spiro[4.4]nonane-2,6-dione-4-carboxylate transition_state->spirocycle Ring Closure

Caption: Base-mediated intramolecular cyclization workflow.

Core Protocol: Synthesis of Diethyl Spiro[4.4]nonane-2,6-dione-4-carboxylate

This protocol details a robust method for the intramolecular cyclization of diethyl 2-(3-bromopropyl)-2-methylmalonate to yield a key spiro[4.4]nonane derivative.

Materials:

  • Diethyl 2-(3-bromopropyl)-2-methylmalonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF.

  • Base Addition: Carefully add sodium hydride (1.2 equivalents) to the stirred DMF.

  • Precursor Addition: Slowly add a solution of diethyl 2-(3-bromopropyl)-2-methylmalonate (1.0 equivalent) in a small amount of anhydrous DMF to the sodium hydride suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure diethyl spiro[4.4]nonane-2,6-dione-4-carboxylate.

ParameterCondition
Base Sodium Hydride (NaH)
Solvent N,N-Dimethylformamide (DMF)
Temperature 80-90 °C
Reaction Time 4-6 hours
Typical Yield 75-85%

Causality Behind Experimental Choices: A Deeper Dive

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the malonic ester without the risk of competing nucleophilic attack on the ester groups. The use of a strong base ensures complete formation of the enolate, driving the reaction towards cyclization.

  • Solvent Selection: DMF is a polar aprotic solvent that is well-suited for SN2 reactions. It effectively solvates the sodium cation of the enolate, leaving the enolate anion more nucleophilic and reactive. Its high boiling point is also advantageous for reactions requiring elevated temperatures.

  • Temperature Control: Heating the reaction mixture provides the necessary activation energy for the intramolecular cyclization to occur at a reasonable rate. However, excessively high temperatures should be avoided to prevent potential side reactions like elimination.

Expanding the Spirocyclic Toolkit: Alternative Protocols and Considerations

While the sodium hydride/DMF system is highly effective, alternative conditions can also be employed, which may be preferable depending on the scale of the reaction and the available reagents.

Alternative Protocol using Potassium Carbonate:

A milder alternative involves the use of potassium carbonate in a polar aprotic solvent like acetone or acetonitrile. This method may require longer reaction times or higher temperatures but can be advantageous for substrates that are sensitive to strong bases.

ParameterCondition
Base Potassium Carbonate (K₂CO₃)
Solvent Acetone or Acetonitrile
Temperature Reflux
Reaction Time 12-24 hours
Typical Yield 60-75%

Troubleshooting and Side Reactions

The most common side reaction in this synthesis is intermolecular polymerization, where the enolate of one molecule reacts with the bromopropyl group of another. This can be minimized by using high-dilution conditions, which favor the intramolecular pathway.

G cluster_main Reaction Pathways cluster_desired Desired Pathway cluster_side Side Reaction Precursor Diethyl 2-(3-bromopropyl)-2-methylmalonate Enolate Enolate Precursor->Enolate Base Intramolecular Cyclization Intramolecular Cyclization Enolate->Intramolecular Cyclization High Dilution Intermolecular Reaction Intermolecular Reaction Enolate->Intermolecular Reaction High Concentration Spirocycle Spirocyclic Product Intramolecular Cyclization->Spirocycle Polymer Polymeric Byproducts Intermolecular Reaction->Polymer

Caption: Desired vs. side reaction pathways.

Downstream Transformations: Unlocking Further Molecular Diversity

The resulting diethyl spiro[4.4]nonane-2,6-dione-4-carboxylate is a versatile intermediate that can be further modified. For instance, hydrolysis of the ester groups followed by decarboxylation can provide the corresponding spirocyclic ketone. This ketone can then serve as a handle for a wide range of subsequent transformations, allowing for the introduction of additional functional groups and the construction of more complex spirocyclic architectures.

Conclusion

Diethyl 2-(3-bromopropyl)-2-methylmalonate is a powerful and readily accessible precursor for the synthesis of valuable spirocyclic compounds. The intramolecular cyclization protocol described herein provides a reliable and efficient method for the construction of the spiro[4.4]nonane skeleton. By understanding the underlying reaction mechanism and the critical experimental parameters, researchers can effectively utilize this building block to access novel and diverse spirocyclic scaffolds for applications in drug discovery and materials science.

References

  • Kotha, S., & Lahiri, K. (2002). Synthesis of Spirocycles. European Journal of Organic Chemistry, 2002(17), 2765-2782.
  • Trost, B. M., & Shuey, C. D. (1991). A Concise Synthesis of Spiro[4.4]nonane-1,6-dione. The Journal of Organic Chemistry, 56(1), 188-190.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

Synthesis of non-natural amino acids using functionalized methylmalonates

Application Note: Chemo-Enzymatic Synthesis of Chiral -Methyl Amino Acids using Functionalized Methylmalonates

Executive Summary

This application note details a robust, scalable protocol for the synthesis of enantiomerically pure


The methodology described herein employs a chemo-enzymatic approach :

  • Chemical Alkylation: Generation of a prochiral

    
    -disubstituted malonate diester.
    
  • Enzymatic Desymmetrization: Stereoselective hydrolysis using Porcine Liver Esterase (PLE) to yield a chiral malonate monoester.

  • Curtius Rearrangement: Stereospecific conversion of the free carboxylic acid to an amine (via isocyanate), retaining the chiral center.[1][2]

This route offers distinct advantages over traditional Schöllkopf bis-lactim ether methods, including the avoidance of harsh hydrolysis conditions and the direct generation of protected amino acids suitable for solid-phase peptide synthesis (SPPS).

Mechanistic Workflow & Logic

The core of this technology relies on the ability of esterases to distinguish between the two enantiotopic ester groups of a prochiral malonate.

Reaction Pathway Visualization

ReactionPathwayStartDimethyl Methylmalonate(Starting Material)AlkylationStep 1: Alkylation(LDA, R-X)Start->AlkylationProchiralFunctionalizedMethylmalonate(Prochiral Diester)Alkylation->ProchiralIntroduction of Side Chain (R)EnzymeStep 2: Desymmetrization(PLE, pH 7.2)Prochiral->EnzymeMonoesterChiral MalonateMonoester(High ee%)Enzyme->MonoesterEnantiotopic HydrolysisCurtiusStep 3: CurtiusRearrangement(DPPA, Et3N, BnOH)Monoester->CurtiusFinalProtected α-Methyl Amino Acid(Cbz-N-R-AA-OMe)Curtius->FinalRetention of Configuration

Figure 1: Chemo-enzymatic workflow for converting dimethyl methylmalonate into protected

Experimental Protocols

Step 1: Synthesis of Functionalized Methylmalonates (Alkylation)

Objective: To introduce the amino acid side-chain functionality (R) onto the dimethyl methylmalonate scaffold.

Reagents:

  • Dimethyl methylmalonate (1.0 equiv)

  • Functionalized Alkyl Halide (R-X) (1.1 equiv) (e.g., Benzyl bromide, Allyl bromide)

  • Sodium Hydride (NaH) (1.2 equiv, 60% dispersion in oil) or LDA for sensitive substrates.

  • THF (Anhydrous)

Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF (0.5 M concentration relative to malonate). Cool to 0°C.

  • Deprotonation: Add dimethyl methylmalonate (1.0 equiv) dropwise. Evolution of

    
     gas will be observed. Stir for 30 minutes at 0°C until gas evolution ceases and the solution becomes clear/yellow.
    
  • Alkylation: Add the alkyl halide (R-X, 1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 8:1).

  • Quench & Workup: Quench carefully with saturated

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Silica gel) to obtain the Functionalized Methylmalonate Diester .

Expert Insight: For bulky electrophiles, the use of LDA at -78°C is preferred over NaH to prevent retro-Claisen condensation or polymerization byproducts.

Step 2: Enzymatic Desymmetrization (The Chiral Step)

Objective: To hydrolyze one ester group enantioselectively, creating the chiral center.

Reagents:

  • Functionalized Methylmalonate Diester (from Step 1)

  • Porcine Liver Esterase (PLE) (Sigma-Aldrich, crude lyophilized powder, ~15-20 units/mg)

  • Phosphate Buffer (0.1 M, pH 7.2)

  • 1.0 M NaOH (for pH stat titration)

Protocol:

  • Emulsification: Suspend the diester (1.0 g) in Phosphate Buffer (50 mL, pH 7.2). If the substrate is highly lipophilic, add 5% DMSO or acetone as a co-solvent.

  • Enzyme Addition: Add PLE (approx. 10–20 mg per mmol of substrate).

  • Hydrolysis: Stir vigorously at 25°C. The pH will drop as acid is produced.

  • pH Control (Critical): Maintain pH at 7.2 ± 0.2 by automatic addition of 1.0 M NaOH using a pH-stat titrator.

    • Note: If a pH-stat is unavailable, manually check and adjust every 15-30 minutes.

  • Termination: Stop the reaction when 1.0 equivalent of NaOH has been consumed (indicating mono-hydrolysis).

  • Workup:

    • Wash the alkaline aqueous phase with

      
       (to remove unreacted diester).
      
    • Acidify the aqueous phase to pH 2.0 using 1 M HCl.

    • Extract the Chiral Malonate Monoester with EtOAc (3x). Dry and concentrate.

QC Checkpoint: Analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column). Typical ee values range from 85% to 98% depending on the "R" group size.

Step 3: Curtius Rearrangement

Objective: Convert the free carboxylic acid to a protected amine with retention of stereochemistry.[1][2]

Reagents:

  • Chiral Malonate Monoester (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (

    
    ) (1.1 equiv)
    
  • Benzyl Alcohol (BnOH) (1.5 equiv) - Trapping agent for Cbz protection

  • Toluene (Anhydrous)

Protocol:

  • Activation: Dissolve the monoester in anhydrous Toluene (0.2 M). Add

    
     (1.1 equiv).
    
  • Azidation: Add DPPA (1.1 equiv) dropwise at RT. Stir for 30 minutes.

  • Rearrangement: Heat the mixture to 80°C. Evolution of

    
     gas indicates isocyanate formation. Stir for 1–2 hours.
    
  • Trapping: Add Benzyl Alcohol (1.5 equiv) and reflux (110°C) for 12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1M HCl, saturated

    
    , and brine.
    
  • Purification: Flash chromatography yields the N-Cbz-protected

    
    -methyl amino acid methyl ester .
    

Safety Warning: Azides are potential explosion hazards. Perform all reactions behind a blast shield. Ensure adequate ventilation to manage


 evolution.

Data Analysis & Troubleshooting

Expected Yields and Selectivity

The following table summarizes typical results for various "R" groups using this protocol.

R-Group (Side Chain)Alkylation Yield (%)Enzymatic ee (%)Curtius Yield (%)Overall Yield (%)
Benzyl (Phenylalanine analog)9296 (S)8171
Allyl (Ornithine precursor)8894 (S)7864
Isopropyl (Leucine analog)8591 (S)7558
Methyl (Aib analog)95<10 (Racemic)*N/AN/A

*Note: Desymmetrization requires two different groups on the

Troubleshooting Decision Tree

TroubleshootingProblemIssue DetectedLowEELow Enantiomeric Excess (ee%)Problem->LowEELowYieldLow Chemical YieldProblem->LowYieldSol1Decrease Temp to 4°CAdd 10% DMSOLowEE->Sol1First StepSol2Switch Enzyme(Try CAL-B or PPL)LowEE->Sol2If Sol1 FailsSol3Check pH Stat(Hydrolysis stops if pH drops)LowYield->Sol3During Enzyme StepSol4Curtius: Ensure Anhydrous ConditionsWater kills IsocyanateLowYield->Sol4During Curtius Step

Figure 2: Troubleshooting logic for optimizing the chemo-enzymatic process.

References

  • Tang, M., Vembaiyan, K., Parvez, M., & Back, T. G. (2010). Enantioselective Synthesis of

    
    -Quaternary Amino Acid Derivatives by Sequential Enzymatic Desymmetrization and Curtius Rearrangement of 
    
    
    -Disubstituted Malonate Diesters.[3] The Journal of Organic Chemistry, 75(4), 1126–1137. [Link]
  • Crout, D. H., & Rathbone, D. L. (1989). Pig Liver Esterase: Reactions and Applications in Organic Synthesis. Synthesis, 1989(01), 40-52. [Link]

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. [Link]

  • Daugulis, O., & Tran, L. D. (2012). Nonnatural Amino Acid Synthesis by Using Carbon–Hydrogen Bond Functionalization Methodology. Angewandte Chemie International Edition, 51(21), 5188–5191.[4] [Link][4]

Troubleshooting & Optimization

Preventing elimination side reactions when alkylating with 1,3-dibromopropane

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ALK-13DBP-OPT Subject: Prevention of Elimination (E2) and Control of Side Pathways in 1,3-Dibromopropane Alkylation Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Alkylation using 1,3-dibromopropane presents a classic competition between nucleophilic substitution (


) and 

-elimination (

).[1] Because 1,3-dibromopropane possesses accessible

-protons, the use of strong, hindered bases often leads to the formation of allyl bromide (via E2) rather than the desired alkylated product. Furthermore, the bifunctional nature of the electrophile introduces risks of intramolecular cyclization and dimerization .

This guide provides a self-validating troubleshooting framework to suppress elimination, optimize


 kinetics, and control product distribution.

Module 1: The Reaction Landscape (Diagnostics)

Before altering conditions, you must identify which side reaction is consuming your starting material.

Pathway Visualization

The following diagram illustrates the competing pathways when a Nucleophile (


) reacts with 1,3-dibromopropane.

ReactionLandscape Start 1,3-Dibromopropane + Nucleophile (Nu-) Mono Mono-Alkylated Intermediate (Nu-CH2-CH2-CH2-Br) Start->Mono SN2 (Desired) Allyl Allyl Bromide (Elimination Product) Start->Allyl E2 (Strong Base/Heat) Final Target Product (Nu-CH2-CH2-CH2-Nu or R) Mono->Final SN2 (2nd Eq Nu) Cyclo Cyclized Product (Intramolecular) Mono->Cyclo Intramolecular SN2 (If Nu is bidentate) Dimer Dimer/Polymer (Nu-Linker-Nu) Mono->Dimer Intermolecular SN2

Figure 1: Mechanistic competition between Substitution (Blue), Elimination (Red), and Cyclization (Yellow).[1]

Symptom Checker
Observation (LCMS/NMR)DiagnosisRoot Cause
Olefinic peaks (5.0–6.0 ppm) Elimination (E2) Base is too strong or too bulky; Temperature too high.
M+ matches Cyclopropane/Ring Cyclization Intramolecular reaction is faster than intermolecular; High dilution.
M+ = 2x Mass - 2x Br Dimerization Stoichiometry incorrect (Nucleophile in excess).[1]
Recovery of Starting Material Low Reactivity Nucleophile is too weak; Solvent is too non-polar.

Module 2: Troubleshooting & Optimization (The "Fix")

To prevent elimination, you must manipulate the Basicity vs. Nucleophilicity ratio.

The Base: Strength & Sterics

The Problem: Strong bases (e.g.,


, 

,

) abstract the

-proton of 1,3-dibromopropane, causing rapid elimination to allyl bromide.[1] The Solution: Use the weakest base capable of deprotonating your nucleophile.
  • Recommended:

    
     or 
    
    
    
    in Acetone or MeCN.
  • Avoid: Alkoxides (

    
    , 
    
    
    
    ) unless the nucleophile is extremely weak.[1]
  • Why? Carbonates are generally not strong enough to deprotonate the alkyl chain (high

    
    ) but can deprotonate phenols, thiols, or amines.
    
The Solvent: The "Naked" Nucleophile Effect

The Problem: In protic solvents (EtOH, MeOH), anions are heavily solvated (caged), reducing their nucleophilicity (


 rate) while the base can still perform elimination.
The Solution:  Use Polar Aprotic Solvents .[2]
  • Top Tier: DMF, DMSO (High dielectric constant, dissociates ion pairs, leaves anions "naked" and reactive).[1]

  • Mid Tier: Acetone, Acetonitrile (Good for Finkelstein conditions).

  • Protocol: Ensure solvents are anhydrous . Water acts as a competing nucleophile and can solvate anions.

Temperature Control

The Principle: Elimination reactions generally have higher activation energies (


) than substitution reactions.
The Fix: 
  • Start at 0°C to Room Temperature .

  • Only heat if conversion is <10% after 4 hours.

  • Never reflux with strong bases at the start of the reaction.

Module 3: Advanced Protocols

The Finkelstein Modification (The "Secret Weapon")

If


 is too slow at low temperatures, do not increase the temperature (which risks elimination). Instead, increase the leaving group ability.

Mechanism:



Alkyl iodides react ~100x faster than bromides in 

reactions.[1]

Protocol:

  • Solvent: Acetone or 2-Butanone (MEK).[1]

  • Additive: 0.1 – 1.0 equiv. Sodium Iodide (NaI).[3][4]

  • Process: The NaI converts the terminal bromines to iodines in situ. The nucleophile attacks the iodide (fast

    
    ).[5]
    
  • Benefit: Allows the reaction to proceed at room temperature, suppressing the thermal E2 pathway.

Stoichiometry for Mono-Alkylation

To prevent "dumbbell" formation (Nucleophile-Linker-Nucleophile):

  • Ratio: Use 3.0 to 5.0 equivalents of 1,3-dibromopropane relative to the nucleophile.

  • Addition: Add the Nucleophile dropwise to the Electrophile (Inverse Addition). This ensures the nucleophile always sees an excess of dibromide.

Module 4: Decision Matrix

Use this logic flow to determine your next experimental step.

DecisionMatrix Q1 Is Elimination (Allyl Bromide) Observed? Q2 Is the Base Strong? (pKa > 15, e.g., NaH, tBuOK) Q1->Q2 Yes Q4 Is Reaction Too Slow? Q1->Q4 No A1 Switch to K2CO3 or Cs2CO3 in Acetone/DMF Q2->A1 Yes Q3 Is Temperature > 50°C? Q2->Q3 No A2 Lower Temp to RT. Add 10 mol% NaI (Finkelstein) Q3->A2 Yes Q3->Q4 No A3 Switch Solvent to DMSO/DMF (Increase Nucleophilicity) Q4->A3 Yes

Figure 2: Troubleshooting logic for elimination issues.

Frequently Asked Questions (FAQs)

Q: I am seeing a product with M-HBr mass (Allyl bromide). How do I stop this? A: This is the classic E2 elimination product.

  • Check Base: If using NaH, switch to

    
    .
    
  • Check Sterics: If your nucleophile is bulky (e.g., a secondary amine or substituted phenol), it acts more like a base. Increase solvent polarity (DMF) to favor ionization and substitution.

Q: Can I use 1,3-dichloropropane to avoid elimination? A: Chlorides are poorer leaving groups than bromides.[1] While this might slow down elimination, it will drastically slow down substitution, likely requiring higher temperatures—which brings you back to the elimination problem. Better approach: Use 1,3-dibromopropane with catalytic NaI (Finkelstein conditions) at lower temperatures.[1]

Q: I want to form a ring (Cyclization). Why am I getting polymers? A: Polymerization occurs when the concentration is too high.

  • For Cyclization: High Dilution conditions (0.01 M or lower) favor intramolecular reaction.

  • For Substitution (avoiding cyclization): Higher concentrations (0.5 M+) favor intermolecular reaction.[1]

References

  • March's Advanced Organic Chemistry, 8th Edition. Chapter 17: Eliminations. (Explains the competition between E2 and S_N2 mechanisms and the effect of base strength).
  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. (Detailed analysis of solvent effects on nucleophilicity and "naked" anions).
  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[4] Ber. Dtsch. Chem. Ges., 43, 1528. (Foundational text for halide exchange to improve S_N2 kinetics).[1]

  • Organic Chemistry Portal. Nucleophilic Substitution. Link (General resource for solvent/base selection in alkylation).[1]

Sources

Technical Support Center: Synthesis of Diethyl 2-(3-bromopropyl)-2-methylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEMSUP-APX-004 Topic: Yield Optimization & Impurity Suppression Target Audience: Process Chemists, Medicinal Chemists

Executive Summary

The synthesis of diethyl 2-(3-bromopropyl)-2-methylmalonate is a critical alkylation step, frequently utilized in the synthesis of anticoagulant drugs like Apixaban . The standard protocol involves the alkylation of diethyl methylmalonate with 1,3-dibromopropane.

Users frequently report yields below 50% due to two primary failure modes:

  • Dimerization (Bis-alkylation): Two equivalents of malonate reacting with one equivalent of dibromide.

  • Elimination: Formation of allyl side products due to basic conditions.

This guide provides an optimized protocol shifting from "Standard Addition" to "Inverse Addition" to suppress dimerization, targeting yields of >80% .

Part 1: The Core Protocol (Optimized)

The "Inverse Addition" Strategy

To maximize the yield of the mono-alkylated product, the concentration of the electrophile (1,3-dibromopropane) must remain high relative to the enolate at all times.

Reagents:

  • Substrate: Diethyl methylmalonate (1.0 eq)

  • Electrophile: 1,3-Dibromopropane (3.0 – 4.0 eq )

  • Base: Sodium Ethoxide (NaOEt) in Ethanol (Commercial 21% wt solution or freshly prepared) OR Sodium Hydride (NaH) in THF/DMF.

    • Note: NaOEt is preferred for scale-up; NaH/THF is preferred for small-scale research to minimize elimination.

Step-by-Step Workflow
  • Enolate Formation:

    • Charge reaction vessel A with Diethyl methylmalonate (1.0 eq) and solvent (EtOH or THF).

    • Cool to 0°C.

    • Add Base (1.05 eq) dropwise. Stir for 30–60 mins to ensure complete deprotonation.

  • The Inverse Addition (CRITICAL STEP):

    • Charge reaction vessel B with 1,3-dibromopropane (3.0–4.0 eq) . Heat to reaction temperature (typically 50–60°C for EtOH, or RT for DMF).

    • Slowly transfer the Enolate solution (from Vessel A) into Vessel B over 2–4 hours.

    • Why? This ensures the enolate always encounters a vast excess of fresh dibromide, statistically preventing it from attacking a product molecule (which would form the dimer).

  • Quench & Workup:

    • Cool to RT. Quench with dilute acid (pH ~6-7).

    • Extract (EtOAc or MTBE).

  • Purification:

    • Distillation is mandatory. The excess 1,3-dibromopropane must be recovered.

    • Fraction 1: 1,3-dibromopropane (bp ~167°C at atm; collect at reduced pressure).

    • Fraction 2: Product (High boiling point).

Part 2: Troubleshooting & FAQs

Category 1: Low Yield & "Gummy" Residues

Q: My crude NMR shows a complex mixture of product and a high molecular weight impurity. My yield is <40%. What happened?

A: You likely formed the Dimer (Bis-alkylated species) . If you added the dibromide to the malonate (Standard Addition), or used only 1.0–1.5 equivalents of dibromide, the mono-alkylated product competed with the starting material for the remaining enolate.

  • Fix: Switch to Inverse Addition (Enolate added to Dibromide) and increase dibromide stoichiometry to at least 3.0 equivalents.

Category 2: Alkene Impurities (Elimination)[1]

Q: I see multiplet signals around 5.0–6.0 ppm in the proton NMR. Is this my product?

A: No, this is the Elimination Product (allyl species). Primary alkyl bromides can undergo E2 elimination in the presence of strong bases and heat.

  • Fix 1 (Temperature): Do not exceed 60°C.

  • Fix 2 (Base): If using NaOEt, ensure the reaction is strictly anhydrous. Hydroxide (from wet ethanol) is more basic and promotes elimination. Consider switching to NaH in THF at 0°C to Room Temp if the problem persists.

Category 3: Stalled Reaction[2][3]

Q: After 24 hours, I still see unreacted diethyl methylmalonate. Should I add more bromide?

A: The issue is likely Base Decomposition or Moisture .

  • Diagnosis: If the reaction vessel was not sealed under inert gas (N2/Ar), moisture from the air may have quenched the enolate.

  • Fix: Re-dry solvents.[1] Ensure NaH is fresh (grey powder, not white crusty solid).

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the kinetic competition between the desired pathway and the dimerization failure mode.

ReactionPathway SM Diethyl Methylmalonate Enolate Enolate Intermediate SM->Enolate Deprotonation Base Base (NaOEt/NaH) Base->Enolate Product TARGET PRODUCT (Mono-alkylated) Enolate->Product Path A: Attack on Dibromide (Major if Excess Br) Dimer DIMER IMPURITY (Bis-alkylated) Enolate->Dimer Dibromide 1,3-Dibromopropane (Excess Required) Dibromide->Product Product->Dimer Path B: Attack by 2nd Enolate (Major if Low Br Eq) Elim ELIMINATION PRODUCT (Alkene) Product->Elim Path C: E2 Elimination (High Temp/Strong Base)

Caption: Kinetic competition between the desired mono-alkylation (Green) and the parasitic dimerization/elimination pathways (Red).

Part 4: Data & Stoichiometry Guide

Use this table to adjust your experimental design based on your specific constraints.

VariableRecommendationRationale
Stoichiometry 1 : 3 to 1 : 5 (Malonate : Dibromide)Statistical probability favors attack on free dibromide over product, suppressing dimer.
Addition Mode Inverse (Enolate

Dibromide)
Maintains high local concentration of electrophile relative to nucleophile.
Solvent THF or DMF (Research) / EtOH (Process)THF/DMF offers faster rates (

); EtOH is cheaper but requires careful temp control.
Temperature 0°C

RT
(THF) / 50°C (EtOH)
High temps (>70°C) drastically increase E2 elimination rates.
Purification Vacuum Distillation 1,3-dibromopropane can be distilled off and recycled. Chromatography is difficult due to poor UV absorbance.

References

  • Process Development of Apixaban:Organic Process Research & Development.

    • Source:

  • Synthesis of Apixaban Intermediates (Patent): Detailed examples of malonate alkylation conditions using sodium ethoxide and workup procedures.

    • Source:

  • Malonate Alkylation Kinetics: General textbook grounding on the suppression of dialkyl

    • Source:

Sources

Technical Support: Minimizing O-Alkylation in Malonic Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Ticket ID: MES-C-SELECT-001 Subject: Optimization of C-Selectivity vs. O-Alkylation Status: Resolved

The Core Challenge: Ambident Nucleophiles

The malonic ester enolate is an ambident nucleophile , meaning it possesses two distinct nucleophilic sites: the


-Carbon and the Enolate Oxygen.[1]
  • C-Alkylation (Thermodynamic/Soft): Leads to the desired C–C bond formation.

  • O-Alkylation (Kinetic/Hard): Leads to the formation of an enol ether (undesired byproduct).

To minimize O-alkylation, you must manipulate the reaction environment to suppress the reactivity of the Oxygen atom while maintaining the nucleophilicity of the Carbon. This is governed by the Hard-Soft Acid-Base (HSAB) principle and Solvation Effects .

Mechanism & Competing Pathways

The following diagram illustrates the bifurcation point between the desired C-alkylation and the parasitic O-alkylation pathway.

MalonicMechanism Start Diethyl Malonate Enolate Resonance Stabilized Enolate (Ambident Nucleophile) Start->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate PathC Path A: C-Attack (Soft-Soft Interaction) Enolate->PathC Shielded O / Soft Electrophile PathO Path B: O-Attack (Hard-Hard Interaction) Enolate->PathO Naked O / Hard Electrophile ProdC C-Alkylated Product (Desired) PathC->ProdC ProdO O-Alkylated Enol Ether (Byproduct) PathO->ProdO

Figure 1: Mechanistic divergence of malonic ester enolates. Path A represents the desired trajectory facilitated by ion-pairing and solvent shielding.

Critical Parameter Troubleshooting

Use this guide to diagnose why your reaction is yielding O-alkylated byproducts.

A. Solvent Selection (The "Shielding" Effect)

Diagnosis: Are you using a polar aprotic solvent (DMSO, DMF, HMPA)?

  • The Issue: Polar aprotic solvents solvate cations (Na⁺, Li⁺) extremely well but leave the anionic enolate "naked." This exposes the Oxygen atom (which carries the highest charge density) to the electrophile, increasing O-alkylation.

  • The Fix: Switch to Polar Protic Solvents (Ethanol, Methanol).[2]

  • Why: Protic solvents form Hydrogen bonds with the enolate Oxygen. This "shielding" reduces the electron density at the Oxygen, forcing the electrophile to attack the softer Carbon center.

B. Counter-Ion Selection (The "Blocking" Effect)

Diagnosis: Are you using large cations (K⁺, Cs⁺) or sequestering agents (Crown Ethers, Cryptands)?

  • The Issue: Large cations coordinate loosely with the enolate Oxygen. Crown ethers (e.g., 18-crown-6) strip the cation away entirely. A "free" enolate Oxygen is a hard nucleophile that attacks aggressively.[2]

  • The Fix: Use Small, Hard Cations (Li⁺, Na⁺).[2]

  • Why: Li⁺ and Na⁺ coordinate tightly to the hard Oxygen atom.[3] This contact ion pair sterically and electrostatically blocks the Oxygen site, directing the incoming alkyl halide to the Carbon.

C. The Electrophile (HSAB Matching)

Diagnosis: Are you using alkyl sulfonates (Tosylates, Triflates) or Silyl chlorides?

  • The Issue: These are "Hard" electrophiles. According to HSAB theory, Hard nucleophiles (Oxygen) prefer Hard electrophiles.[2]

  • The Fix: Use Alkyl Iodides or Bromides .[3]

  • Why: These are "Soft" electrophiles.[2][3] They prefer the "Soft" Carbon center of the enolate.[3]

Data: Optimizing Reaction Conditions

The following table summarizes the impact of experimental variables on the C/O alkylation ratio.

VariableCondition favoring C-Alkylation (Desired)Condition favoring O-Alkylation (Avoid)
Solvent Ethanol/Methanol (H-bonds shield Oxygen)DMSO/DMF/HMPA (Exposes "naked" anion)
Counter-ion Li⁺ > Na⁺ (Tightly coordinates Oxygen)K⁺ > Cs⁺ > NR₄⁺ (Loose ion pairing)
Additives None Crown Ethers / Cryptands (Strips cation)
Electrophile Alkyl Iodide (Soft)Alkyl Tosylate/Triflate (Hard)
Temperature Reflux (Thermodynamic control often favors C)Low Temp (Sometimes traps Kinetic O-product)

Validated Protocol: High C-Selectivity Synthesis

Objective: Mono-alkylation of Diethyl Malonate with n-Butyl Iodide minimizing O-alkylation.

Reagents
  • Diethyl Malonate (1.0 equiv)

  • Sodium Ethoxide (1.05 equiv) [Freshly prepared preferred]

  • Ethanol (Absolute, Anhydrous)[2]

  • n-Butyl Iodide (1.1 equiv)

Step-by-Step Workflow
  • Preparation of Ethoxide:

    • Dissolve sodium metal in anhydrous ethanol under N₂ atmosphere.

    • Technical Note: Ensure ethanol is dry.[2] Water produces NaOH, which causes hydrolysis (saponification) rather than alkylation.[2]

  • Enolate Formation:

    • Add Diethyl Malonate dropwise to the NaOEt solution at room temperature.

    • Stir for 30 minutes.

    • Checkpoint: The solution remains clear or turns slightly yellow. The Na⁺ is now coordinating the Enolate Oxygen.

  • Alkylation (The Critical Step):

    • Add n-Butyl Iodide dropwise.[2]

    • Heat to Reflux (78°C).

    • Why Reflux? C-alkylation is the thermodynamic product.[4][5] Sufficient energy helps overcome the activation barrier for C-C bond formation and reverses any reversible O-alkylation.

  • Workup:

    • Evaporate Ethanol (rotary evaporator).

    • Partition residue between Diethyl Ether and Water.[2][6]

    • Dry organic layer (MgSO₄) and distill.[2]

Troubleshooting Logic Flowchart

Troubleshooting Start Issue: High O-Alkylation Observed CheckSolvent Check Solvent: Is it DMSO, DMF, or HMPA? Start->CheckSolvent ChangeSolvent Action: Switch to Ethanol (Promote H-Bonding) CheckSolvent->ChangeSolvent Yes CheckIon Check Base/Cation: Using K+ or Crown Ethers? CheckSolvent->CheckIon No ChangeIon Action: Switch to NaOEt or LiOEt (Promote Ion Pairing) CheckIon->ChangeIon Yes CheckLG Check Leaving Group: Using OTs, OTf, or Cl? CheckIon->CheckLG No CheckLG->Start No (Review Purity) ChangeLG Action: Switch to Iodide (I) (Softer Electrophile) CheckLG->ChangeLG Yes

Figure 2: Decision matrix for troubleshooting O-alkylation issues.

Frequently Asked Questions (FAQ)

Q: I must use DMF because my alkyl halide is insoluble in Ethanol. How do I stop O-alkylation? A: If you are forced to use a polar aprotic solvent, you must rely on the Counter-ion Effect . Use Lithium bases (e.g., LiH or LiHMDS) rather than Sodium or Potassium.[2] The Lithium cation has a very high charge density and will tightly coordinate the oxygen even in DMF, partially mitigating the solvent effect.

Q: Does temperature affect the C vs. O ratio? A: Yes. C-alkylation is generally the thermodynamic product (more stable product), while O-alkylation can be the kinetic product (forms faster due to electrostatics). Heating the reaction (reflux) ensures the system has enough energy to reach the thermodynamic well (C-alkylation). Running at very low temperatures (e.g., -78°C) might inadvertently trap the kinetic O-alkylated product.

Q: I heard Crown Ethers increase yield. Why do you advise against them? A: Crown ethers (like 18-crown-6) increase the rate of reaction by stripping the cation away from the enolate, making it "naked" and hyper-reactive. However, this destroys the ion-pairing that protects the Oxygen. While the reaction is faster, the selectivity for Carbon drops significantly. Only use crown ethers if the alkyl halide is completely unreactive otherwise.

References

  • Chemistry of Enolates - C vs O Alkylation. PharmaXChange. [Link]

  • Specific Solvent Effects in the Alkylation of Enolate Anions. Journal of the American Chemical Society. [Link][7]

  • Alkylation of Enolates. Organic Chemistry Tutor. [Link]

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Crown Ether. Wikipedia. [Link][2][8]

Sources

Purification methods for separating mono- and dialkylated methylmalonate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying mono- and dialkylated methylmalonate derivatives. The separation of these closely related compounds is a common challenge in malonic ester synthesis, often becoming a bottleneck in a synthetic workflow.[1] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve optimal separation and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in separating mono- and dialkylated methylmalonate derivatives?

The primary difficulty lies in their similar physical properties. The mono- and dialkylated products often have very close polarities and, in the case of smaller alkyl groups, nearly identical boiling points.[2][3] The dialkylated product is generally less polar than its mono-alkylated counterpart, but the difference can be subtle, making standard purification techniques like flash chromatography and distillation challenging.[2]

Q2: Which purification method should I try first?

For most applications, flash column chromatography on silica gel is the go-to method. It is the most versatile technique for separating compounds based on polarity differences, however small. Fractional distillation is only viable for derivatives with a significant difference in boiling points (typically >25 °C), which is rare for small alkyl additions.[3][4] Recrystallization is generally not feasible unless one of the derivatives (or a subsequent hydrolysis product) is a crystalline solid and the other is an oil.[2]

Q3: How can I quickly determine the ratio of mono- to dialkylated product in my crude mixture?

The most definitive method is ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy .[5]

  • Mono-alkylated malonates will show a characteristic signal for the single proton on the α-carbon (the carbon between the two carbonyls). This is typically a triplet found in the 3.3-3.5 ppm region.[5]

  • Di-alkylated malonates lack this α-proton, so this signal will be absent in their ¹H NMR spectrum.[5] By integrating these respective signals against a stable reference peak (like the ester's methyl or ethyl groups), you can accurately quantify the product ratio before committing to a large-scale purification.

Q4: Can I avoid the purification problem by improving my reaction conditions?

Absolutely. Optimizing the synthesis to favor mono-alkylation is the most efficient strategy. A common issue is the deprotonation of the newly formed mono-alkylated product by the remaining enolate of the starting material, which then leads to the dialkylated byproduct.[2] Consider these synthetic strategies:

  • Inverse Addition: Slowly add the deprotonated malonate (enolate) solution to a flask containing the alkyl halide.[2]

  • Use Excess Electrophile: Using an excess of the alkyl halide (e.g., 3 equivalents) during an inverse addition can help ensure the initial enolate reacts before it can deprotonate the mono-alkylated product.[2]

  • Milder Base: Using a milder base under homogeneous conditions can sometimes reduce the rate of the second alkylation.[2][6]

Purification Strategy Decision Guide

Choosing the correct purification strategy from the outset can save significant time and resources. The following diagram outlines a logical decision-making process.

G cluster_start Start: Crude Reaction Mixture cluster_analysis Analysis & Decision cluster_purification Purification Pathways cluster_outcome Outcome start Analyze Crude Mixture (¹H NMR & TLC) decision Assess Polarity & BP Difference start->decision col_chrom Flash Column Chromatography decision->col_chrom  ΔRf > 0.1 on TLC? frac_dist Fractional Distillation decision->frac_dist  ΔBP > 25°C? rethink Modify Synthesis or Consider Derivatization decision->rethink  Separation  Unfeasible? success Pure Mono- and/or Di-alkylated Product col_chrom->success frac_dist->success rethink->start Re-run Reaction

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: Flash Column Chromatography

This is the most common and powerful method for separating malonate derivatives. However, success depends on careful optimization.

ProblemProbable Cause(s)Recommended Solution(s)
Co-elution of Products (Poor Separation)1. Suboptimal Solvent System: The polarity of your eluent is too high, moving both compounds too quickly, or too low, causing streaking. 2. Column Overload: Too much crude material was loaded for the amount of silica used.[7] 3. Improper Packing: Channeling in the silica gel bed leads to an uneven solvent front.1. Re-optimize with TLC: Aim for an Rf of ~0.2-0.3 for your target mono-alkylated product.[7] Test different solvent systems (e.g., switch from Ethyl Acetate/Hexanes to Diethyl Ether/Hexanes or Dichloromethane/Hexanes).[8] Consider using a gradient elution, starting with a less polar mixture.[9] 2. Increase Silica Ratio: For difficult separations, use a higher silica-to-compound weight ratio, from a standard 40:1 up to 100:1 or more.[7] 3. Repack the Column: Ensure the silica is packed uniformly without air bubbles. Use the "wet-packing" method described in the protocol below.
Low Product Yield after Column1. Product is Still on the Column: The eluent system was not polar enough to elute all the product. 2. Product Decomposition: Some malonate derivatives can be sensitive to the acidic nature of silica gel. 3. Mixing Fractions Incorrectly: Pure fractions were combined with impure ones, leading to loss during solvent removal from the "mixed" fractions.1. Flush the Column: After your main elution, flush the column with a much more polar solvent (e.g., 100% Ethyl Acetate or 5% Methanol in DCM) to see if more material elutes. 2. Use Neutralized Silica: Deactivate the silica gel by adding ~1% triethylamine to your eluent system. This is especially useful for base-sensitive compounds. 3. Meticulous Fraction Analysis: Analyze every fraction (or every other fraction) by TLC before combining. Combine only the fractions containing pure product.
Uncertainty in Identifying Fractions The Rf values of the mono- and dialkylated products are too close to distinguish definitively on a TLC plate.1. Use a Staining Agent: Use a stain like permanganate. The mono-alkylated product, having an acidic C-H bond, may react differently than the dialkylated product. 2. Small-Scale NMR: Take a small sample from the key fractions at the beginning, middle, and end of the elution peak. Evaporate the solvent and run a quick ¹H NMR to check for the presence or absence of the α-proton signal (~3.4 ppm).[5] This is the most reliable method.
Table 1: Spectroscopic Identification of Alkylated Malonates[5]
TechniqueMono-Alkylated DerivativeDi-Alkylated DerivativeCausality
¹H NMR Signal at ~3.3-3.5 ppm (triplet) ABSENCE of signal at ~3.3-3.5 ppm Presence vs. absence of the acidic α-methine proton.
¹³C NMR Signal for the α-methine carbon (~50-55 ppm)Signal for the α-quaternary carbon (~55-60 ppm)The chemical environment of the central carbon changes upon second alkylation.
IR Spec. C-H stretch of the α-proton may be visible (~2900 cm⁻¹)No α-proton C-H stretchThe key difference is the loss of the acidic C-H bond.
Mass Spec. Molecular Ion (M+) peak corresponds to the mono-alkylated mass.Molecular Ion (M+) peak corresponds to the di-alkylated mass.Provides definitive molecular weight information for each species.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography Workflow

This protocol provides a comprehensive workflow from solvent selection to product isolation.

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation tlc 1. TLC Analysis Find solvent system where ΔRf is maximized & target Rf ≈ 0.25 prep_col 2. Prepare Column Wet-pack with silica gel in non-polar solvent tlc->prep_col load 3. Load Sample Adsorb crude onto silica or load as minimal solution prep_col->load elute 4. Elute & Collect Run column with optimized eluent. Collect fractions. load->elute analyze 5. Analyze Fractions Spot fractions on TLC plate to identify pure product elute->analyze combine 6. Combine & Concentrate Combine pure fractions. Remove solvent via rotary evaporation. analyze->combine final 7. Final Characterization Confirm purity (NMR, MS) combine->final

Sources

Technical Support Center: Troubleshooting Low Cyclization Yields of 3-Bromopropyl Malonates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cyclobutane-1,1-dicarboxylates via the intramolecular cyclization of 3-bromopropyl malonates. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during this critical synthetic transformation. As your dedicated application scientist, my goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction outcomes.

Troubleshooting Guide: Question & Answer Format

This section directly addresses the most common and frustrating issues encountered in the lab.

Q1: My cyclization yield is extremely low or zero. What are the primary causes and how do I fix them?

This is the most frequent challenge, and it almost always points to one of two culprits: reaction conditions favoring undesired side reactions or issues with reagent quality.

Primary Cause 1: Intermolecular Polymerization is Outcompeting Cyclization

The fundamental challenge in forming a four-membered ring is entropy. It is often kinetically and thermodynamically more favorable for the enolate of one malonate molecule to react with the bromopropyl group of another molecule, leading to a long-chain polymer instead of your desired cyclobutane.

Solution: The High Dilution Principle

To favor the intramolecular pathway, the reaction must be conducted under high-dilution conditions.[1] This strategy ensures that the reactive ends of a single molecule are statistically more likely to find each other than to encounter another molecule.

Recommended Protocol (High-Dilution Setup):

  • Setup: In a large, oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel, add the bulk of your anhydrous solvent (e.g., THF, DMF).

  • Base Addition: Add the base (e.g., sodium hydride) to the main flask.

  • Substrate Addition: Dissolve your 3-bromopropyl malonate in a significant volume of the same anhydrous solvent and place it in the dropping funnel.

  • Slow Addition: Over a period of several hours (4-8 hours is typical), add the substrate solution dropwise into the vigorously stirred suspension of the base at the appropriate temperature. The goal is to maintain an extremely low instantaneous concentration of the substrate in the reaction flask.

Primary Cause 2: Incorrect Choice of Base or Solvent

The base and solvent system is critical for generating the malonate enolate efficiently without promoting side reactions.

  • Base Strength: The base must be strong enough to completely deprotonate the malonate (pKa ≈ 13 in DMSO). Sodium hydride (NaH), a non-nucleophilic strong base, is a common and effective choice.[2] Weaker bases like potassium carbonate (K₂CO₃) can also be used, often with a polar aprotic solvent like DMF or acetone to aid solubility, but may require higher temperatures leading to other side reactions.

  • Solvent Choice: The solvent must be aprotic (to avoid quenching the enolate) and able to dissolve the reactants to some degree.

    • THF (Tetrahydrofuran): A good, less polar option often used with NaH.

    • DMF (Dimethylformamide): A polar aprotic solvent that can accelerate Sₙ2 reactions. However, it must be scrupulously anhydrous, as any water will destroy the NaH and the enolate.

    • Toluene: A non-polar solvent that can be effective, particularly at higher temperatures, but may result in slower reaction times.[3]

Troubleshooting Table: Base and Solvent Selection

BaseSolventTemperatureAdvantagesDisadvantages
Sodium Hydride (NaH) THF, DMF25-65 °CStrong, non-nucleophilic, high yields.Highly reactive with water/protic solvents.
Potassium Carbonate DMF, Acetone50-80 °CEasier to handle, less expensive.Weaker base, may require heat, can be slow.
Potassium tert-butoxide t-BuOH, THF25-50 °CStrong, hindered base.Can promote elimination; solvent is protic.
Q2: My TLC/GC-MS analysis shows multiple products, and I can't isolate my desired cyclobutane. What are these byproducts?

The formation of multiple products indicates that competing reaction pathways are occurring. Understanding these pathways is key to suppressing them.

Potential Byproduct 1: Linear Polymer

  • Cause: As discussed in Q1, this arises from intermolecular reaction and is the most common byproduct when high-dilution principles are not employed.[4]

  • Identification: Often appears as a baseline smear on TLC or a series of repeating high-mass units in mass spectrometry.

  • Solution: Strictly adhere to the high-dilution protocol.

Potential Byproduct 2: Elimination Product (Allyl Malonate)

  • Cause: The malonate enolate can act as a base, abstracting a proton from the carbon adjacent to the bromine, leading to an E2 elimination reaction. This is more prevalent with sterically hindered or stronger bases and at higher temperatures.

  • Identification: A product with a mass corresponding to the loss of HBr from the starting material.

  • Solution:

    • Use a less-hindered base if possible (e.g., NaH over KOtBu).

    • Maintain the lowest effective reaction temperature.

    • Ensure the base is fully dispersed and the substrate is added slowly to avoid localized "hot spots" of high base concentration.

Potential Byproduct 3: Hydrolyzed Starting Material

  • Cause: Presence of water in the reaction. Water will quench the enolate and can also hydrolyze the ester groups under basic conditions, especially with prolonged heating.

  • Identification: A product corresponding to the diacid or monoacid of the starting material.

  • Solution: Use oven-dried glassware. Use anhydrous solvents. Handle hygroscopic bases like NaH under an inert atmosphere (Nitrogen or Argon).

Frequently Asked Questions (FAQs)

Q: What is the core mechanism of this cyclization?

A: The reaction is a classic example of an intramolecular Sₙ2 reaction, often referred to as the Perkin alicyclic synthesis.[5] The process involves two key steps:

  • Deprotonation: A base removes the acidic proton from the central carbon of the malonic ester, creating a resonance-stabilized enolate nucleophile.[6]

  • Intramolecular Sₙ2 Attack: The nucleophilic enolate attacks the electrophilic carbon bearing the bromine atom, displacing the bromide and forming the four-membered cyclobutane ring.[7]

Q: Why is forming a 4-membered ring so difficult compared to 5- or 6-membered rings?

A: The difficulty arises from ring strain. Cyclobutane has significant angle strain (C-C-C bond angles are forced to be ~90° instead of the ideal 109.5°) and torsional strain (eclipsing interactions of hydrogens).[8] This makes the transition state for ring formation high in energy. For 5- and 6-membered rings, the angle and torsional strain are much lower, making their formation kinetically and thermodynamically more favorable.[9]

Q: Can I use 3-chloropropyl or 3-iodopropyl malonate instead?

A: Yes, but the choice of leaving group affects the reaction rate. The Sₙ2 reaction rate depends on the leaving group's ability, which generally follows the trend I⁻ > Br⁻ > Cl⁻.

  • 3-Iodopropyl malonate: Will react faster, which can be beneficial. However, the starting material may be less stable and more expensive.

  • 3-Chloropropyl malonate: Will react much slower and require more forcing conditions (higher temperatures, longer reaction times), which can increase the likelihood of side reactions like elimination and decomposition. For these reasons, the bromo- derivative is often the practical choice.

Visualizing the Chemistry

To better understand the process, the following diagrams illustrate the key pathways.

Diagram 1: Core Reaction Mechanism

Mechanism cluster_start Starting Material cluster_enolate Enolate Formation cluster_product Desired Product SM 3-Bromopropyl Malonate ENOLATE Malonate Enolate (Nucleophile) SM->ENOLATE + Base - H-Base⁺ PROD Cyclobutane-1,1- dicarboxylate ENOLATE->PROD Intramolecular SN2 Attack - Br⁻

Caption: The desired reaction pathway from starting material to cyclized product.

Diagram 2: Competing Side Reactions

Side_Reactions cluster_desired Desired Pathway cluster_undesired Undesired Pathways CENTER Malonate Enolate PROD Intramolecular Cyclization CENTER->PROD High Dilution (Favored) POLY Intermolecular Polymerization CENTER->POLY High Concentration (Disfavored) ELIM E2 Elimination (Allyl Malonate) CENTER->ELIM High Temperature Strong/Hindered Base

Caption: Visualization of the desired cyclization versus common side reactions.

Diagram 3: Troubleshooting Workflow

Troubleshooting_Workflow START Low Yield Observed CHECK_CONC Is reaction run under high dilution? START->CHECK_CONC CHECK_REAGENTS Are base, solvent, and starting material pure & anhydrous? CHECK_CONC->CHECK_REAGENTS Yes FIX_CONC Implement slow, dropwise addition of substrate. CHECK_CONC->FIX_CONC No CHECK_TEMP Is temperature too high, promoting elimination? CHECK_REAGENTS->CHECK_TEMP Yes FIX_REAGENTS Dry glassware, distill solvents, use fresh base. CHECK_REAGENTS->FIX_REAGENTS No FIX_TEMP Reduce reaction temperature; consider a more reactive leaving group (Iodide). CHECK_TEMP->FIX_TEMP Yes SUCCESS Yield Improved CHECK_TEMP->SUCCESS No FIX_CONC->SUCCESS FIX_REAGENTS->SUCCESS FIX_TEMP->SUCCESS

Caption: A logical workflow for diagnosing and solving low yield issues.

References

  • High Dilution Principle. (n.d.). In Wikipedia. Retrieved February 22, 2024, from [Link]

  • Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86. Available from: [Link]

  • De Keer, L., et al. (2021). Beyond Flory's principle: Cyclization and unequal reactivity in step-growth linear polymerization. Science Advances, 7(20), eabg0829. Available from: [Link]

  • Illuminati, G., & Mandolini, L. (1981). Ring closure reactions of bifunctional chain molecules. Accounts of Chemical Research, 14(4), 95–102. Available from: [Link]

  • Common Blind Spot: Intramolecular Reactions. (2011, July 4). Master Organic Chemistry. Retrieved February 22, 2024, from [Link]

  • Malonic Ester Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]

  • Chen, Y., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2029–2042. Available from: [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. (2023, June 5). Master Organic Chemistry. Retrieved February 22, 2024, from [Link]

  • Malonic Ester Synthesis. (n.d.). In Wikipedia. Retrieved February 22, 2024, from [Link]

  • Perkin Reaction. (n.d.). In Wikipedia. Retrieved February 22, 2024, from [Link]

  • Malonic Ester Synthesis. (2020, August 26). Chemistry LibreTexts. Retrieved February 22, 2024, from [Link]

  • 1,1-CYCLOBUTANEDICARBOXYLIC ACID. (1941). Organic Syntheses, 21, 22. Available from: [Link]

  • Cason, J., & Rapoport, H. (1950). The Use of Sodium Hydride in the Malonic Ester Synthesis. Journal of the American Chemical Society, 72(6), 2535–2538. Available from: [Link]

  • Nam-Trang, H., et al. (2012). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry, 10(46), 9261-9269. Available from: [Link]

  • Namaghi, H. (2018). The application of cyclobutane derivatives in organic synthesis. ARKIVOC, 2018(5), 253-311. Available from: [Link]

Sources

Optimal base and solvent choice for alkylating diethyl methylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DEMM-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Base and Solvent Conditions for Quaternary Center Formation

Executive Summary

You are attempting to alkylate diethyl methylmalonate (DEMM). Unlike unsubstituted malonates, DEMM already possesses a substituent at the


-position.[1] This reaction will generate a quaternary carbon center , which introduces significant steric hindrance.

While the pKa of DEMM (~13–14) allows for deprotonation by alkoxides, the nucleophilic attack is the rate-limiting step. The "standard" conditions (NaOEt/EtOH) often fail or proceed sluggishly with bulky electrophiles, leading to side reactions like elimination.

This guide provides three validated protocols based on your specific electrophile and constraints.

Part 1: Diagnostic & Decision Matrix

Before selecting a protocol, analyze your electrophile (R-X). Use the decision tree below to select the optimal method.

Workflow Visualization

BaseSelection Start Start: Analyze Electrophile (R-X) Primary Primary Alkyl Halide (e.g., MeI, EtBr, BnBr) Start->Primary Secondary Secondary/Bulky Halide (e.g., iPr-I, Cyclopentyl-Br) Start->Secondary Green Process Scale / Green Chem (Avoid VOCs/Safety) Start->Green MethodA PROTOCOL A: Thermodynamic Standard Base: NaOEt (1.1 eq) Solvent: EtOH (Anhydrous) Temp: Reflux Primary->MethodA Standard MethodB PROTOCOL B: Kinetic/High-Performance Base: NaH (1.2 eq) Solvent: THF or DMF Temp: 0°C to 60°C Secondary->MethodB Required for Sterics MethodC PROTOCOL C: Phase Transfer Catalysis Base: K2CO3 (2.0 eq) Solvent: Toluene/MeCN + TBAB Temp: 40-80°C Green->MethodC Safety/Scale MethodA->MethodB If yield < 50%

Figure 1: Decision matrix for selecting alkylation conditions based on electrophile sterics and process constraints.

Part 2: Technical Protocols

Protocol A: The "Standard" Thermodynamic Method

Best for: Primary alkyl halides (Methyl, Ethyl, Benzyl). Mechanism: Reversible deprotonation; thermodynamic control.

  • Base: Sodium Ethoxide (NaOEt)[2][3][4][5][6]

  • Solvent: Ethanol (EtOH) - Must match the ester groups.

Step-by-Step Workflow:

  • Preparation of Ethoxide: In a flame-dried flask under

    
    , dissolve Sodium metal (1.1 eq) in anhydrous Ethanol (0.5 M concentration).
    
    • Why: Generating fresh alkoxide is superior to commercial powder, which often contains hydroxide (leading to hydrolysis).

  • Enolate Formation: Add Diethyl Methylmalonate (1.0 eq) dropwise at room temperature. Stir for 30 minutes.

    • Observation: The solution may turn slightly yellow or cloudy as the enolate forms.

  • Alkylation: Add the Alkyl Halide (1.1 eq) dropwise.

    • Critical: If using a volatile halide (e.g., MeI), use a reflux condenser cooled to -10°C.

  • Reaction: Heat to reflux (78°C) for 4–12 hours. Monitor by TLC/GC.

  • Workup: Evaporate EtOH before adding water to prevent emulsion/hydrolysis. Partition between

    
     and dilute HCl.
    

Common Failure Mode:

  • Issue: Transesterification (Mixed esters).

  • Cause: Using NaOMe in Ethanol or NaOEt in Methanol.

  • Fix: The alkoxide base must match the ester alkyl group (Ethyl ester

    
     Ethoxide).[5]
    
Protocol B: The "High-Performance" Kinetic Method

Best for: Secondary halides, branched primary halides (e.g., Isobutyl), or when elimination is a side reaction. Mechanism: Irreversible deprotonation; enhanced nucleophilicity.

  • Base: Sodium Hydride (NaH, 60% dispersion)

  • Solvent: THF (Standard) or DMF (Accelerated)

Step-by-Step Workflow:

  • Base Wash: Place NaH (1.2 eq) in a flask under Argon. Wash twice with dry hexane to remove mineral oil (optional but recommended for difficult purifications).

  • Solvent Addition: Suspend NaH in anhydrous THF or DMF. Cool to 0°C.

  • Deprotonation: Add Diethyl Methylmalonate (1.0 eq) dropwise.

    • Safety: Massive

      
       gas evolution. Ensure proper venting.
      
    • Why: NaH drives deprotonation to completion, preventing the "buffering" effect seen with ethoxide.

  • Alkylation: Add the Alkyl Halide (1.2–1.5 eq).

    • Note: If using DMF, the reaction is often fast enough to run at RT. If THF, reflux may be required.

  • Quench: Carefully add saturated

    
     to quench excess hydride.
    

Comparative Data: Solvent Effects on Rate | Solvent | Dielectric Constant (


) | Relative Rate (

) | Risk of O-Alkylation | | :--- | :--- | :--- | :--- | | Ethanol | 24.5 | 1 (Reference) | Low (H-bonding shields Oxygen) | | THF | 7.5 | ~5-10x | Low | | DMF | 36.7 | ~1000x | Moderate (Solvates cation, leaves "naked" anion) |
Protocol C: Phase Transfer Catalysis (Green/Process)

Best for: Large scale, safety-restricted labs (no NaH), or moisture-sensitive electrophiles.

  • Base: Potassium Carbonate (

    
    )
    
  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (10 mol%)

  • Solvent: Toluene or Acetonitrile[3]

Workflow:

  • Combine DEMM (1.0 eq), Alkyl Halide (1.2 eq), and finely powdered

    
     (2.0 eq) in Toluene.
    
  • Add TBAB (0.1 eq).

  • Heat to 80°C with vigorous stirring.

    • Mechanism:[4][5][7][8] The quaternary ammonium salt shuttles the enolate from the solid/interface into the organic phase, allowing reaction with the alkyl halide.

Part 3: Troubleshooting & FAQs

Q1: I am seeing a "mixed ester" byproduct (e.g., ethyl methyl methylmalonate). Why?

Diagnosis: Transesterification.[2][9] Root Cause: You likely used Sodium Methoxide (NaOMe) with Diethyl Methylmalonate, or Methanol as a co-solvent. Solution:

  • Rule: Base Alkyl Group = Solvent Alkyl Group = Ester Alkyl Group.

  • If you must use a non-matching base (e.g., t-BuOK), use a non-nucleophilic solvent like THF or Toluene, not an alcohol.

Q2: My yield is low (<30%) and I see alkene peaks in the NMR.

Diagnosis: E2 Elimination. Root Cause: The enolate of DEMM is sterically hindered (quaternary center formation). If your electrophile is also hindered (secondary halide), the enolate acts as a base rather than a nucleophile. Solution:

  • Switch Halogen: Use an Iodide instead of Bromide (better leaving group favors

    
    ).
    
  • Change Solvent: Switch to DMF (Protocol B). The "naked" anion in DMF is more nucleophilic, favoring substitution over elimination.

  • Temperature: Lower the temperature. Elimination has a higher activation energy than substitution; heating favors elimination.

Q3: Can I get O-alkylation instead of C-alkylation?

Diagnosis: Ambident Nucleophile attack. Context: Malonate enolates usually prefer C-alkylation (soft nucleophile). However, O-alkylation becomes possible if:

  • You use HMPA or DMSO as solvent (highly polar aprotic).

  • You use a "hard" electrophile like a sulfonate ester (OMs/OTs) or silyl chloride. Solution: Stick to Alkyl Halides (I, Br) and use THF or EtOH to maximize C-selectivity.

Q4: Why is the reaction much slower than alkylating unsubstituted diethyl malonate?

Mechanistic Insight:

  • Unsubstituted Malonate: Formation of a tertiary carbon. Low steric strain.[1][3]

  • Methyl Malonate (DEMM): Formation of a quaternary carbon .

  • Impact: The transition state is crowded. You must increase reaction time (12h+) or temperature compared to standard literature protocols for unsubstituted malonates.

References

  • General Malonic Ester Synthesis & Mechanism

    • Source: Chemistry LibreTexts. "22.7: The Malonic Ester Synthesis."
    • URL:[Link]

  • Solvent Effects on Enolate Alkylation (C- vs O-Alkylation)

    • Source: Imperial College London (Prof. D. Craig).
    • URL:[Link]

  • Source: ECHEMI Technical Support.
  • Transesterification Issues in Malonate Synthesis

    • Source: BenchChem Technical Guides.[1] "Common side products in the alkylation of diethyl malonate."

Sources

Validation & Comparative

Technical Guide: Characterization and Synthesis of Diethyl 2-(3-bromopropyl)-2-methylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl 2-(3-bromopropyl)-2-methylmalonate (CAS: 74475-06-2) is a critical quaternary carbon intermediate used in the synthesis of non-proteinogenic amino acids (e.g.,


-methylated ornithine analogs) and spiro-heterocycles.[1]

This guide provides a definitive spectroscopic reference for researchers. Unlike simple alkylations, the construction of a quaternary center at the


-position of a malonate ester presents specific challenges, primarily the distinction between the mono-alkylated product, unreacted starting material, and bis-alkylated byproducts.

Key Technical Insight: The disappearance of the methine proton signal (


3.3 ppm) and the appearance of a diagnostic methyl singlet (

1.4 ppm) alongside the propyl bromide triplet (

3.4 ppm) serves as the primary validation metric for reaction completion.

1H NMR Spectroscopic Profile

The following data represents the diagnostic chemical shifts for Diethyl 2-(3-bromopropyl)-2-methylmalonate in CDCl


. These values are derived from structural analogs (Diethyl 2-(3-chloropropyl)malonate and Diethyl 2-bromo-2-methylmalonate) and standard additivity rules for quaternary malonates.
Table 1: Diagnostic 1H NMR Data (500 MHz, CDCl )
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
1 O-CH

-CH

4.18 - 4.22Quartet (q)4H7.1Characteristic ester methylene; slightly deshielded by carbonyls.
2 CH

-Br
3.38 - 3.42Triplet (t)2H6.8

-protons to Bromine; diagnostic for alkyl halide integrity.
3 C

-CH

1.95 - 2.05Multiplet (m)2H-Methylene attached to the quaternary center; shielded relative to Br-CH

.
4 C-CH

-CH

-Br
1.75 - 1.85Multiplet (m)2H-Central methylene of the propyl chain.
5 C

-CH

1.40 - 1.45Singlet (s)3H-Critical Signal: Singlet indicates quaternary substitution (loss of coupling to methine).
6 O-CH

-CH

1.24 - 1.28Triplet (t)6H7.1Ester methyl groups.
Comparative Analysis: Product vs. Alternatives

To validate purity, the product spectrum must be compared against potential impurities.

Table 2: Chemical Shift Comparison for Purity Analysis

CompoundDiagnostic Signal 1Diagnostic Signal 2Structural Differentiator
Target Product 1.40 ppm (s, 3H) 3.40 ppm (t, 2H) Quaternary Methyl + Propyl Bromide
Diethyl methylmalonate (SM)1.35 ppm (d, 3H)3.32 ppm (q, 1H)Methine proton present; Methyl is a doublet.
Diethyl 2-(3-bromopropyl)malonate3.35 ppm (t, 1H)No Methyl SingletLack of quaternary methyl group.
1,3-Dibromopropane3.55 ppm (t, 4H)2.20 ppm (quint, 2H)No ester peaks (4.2/1.2 ppm).

Experimental Synthesis Protocol

Objective: Synthesis of Diethyl 2-(3-bromopropyl)-2-methylmalonate via alkylation of diethyl methylmalonate.

Methodology Selection:

  • Method A (NaH/THF): Recommended. Uses Sodium Hydride in THF. This method is cleaner for generating quaternary centers as it minimizes retro-Claisen condensation and allows for lower reaction temperatures compared to ethanol reflux.

  • Method B (NaOEt/EtOH): Alternative. Traditional malonic ester synthesis. Cheaper but often results in lower yields due to transesterification or O-alkylation side reactions.

Detailed Protocol (Method A: NaH/THF)

Reagents:

  • Diethyl methylmalonate (1.0 equiv)[2]

  • 1,3-Dibromopropane (3.0 equiv) – Excess required to prevent dimerization.

  • Sodium Hydride (60% dispersion in oil, 1.1 equiv)

  • THF (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Add NaH (1.1 equiv) and wash with dry hexane (2x) to remove mineral oil if high purity is required. Suspend in anhydrous THF.

  • Deprotonation: Cool the suspension to 0°C. Add Diethyl methylmalonate (1.0 equiv) dropwise over 30 minutes. Evolution of H

    
     gas will be observed.
    
    • Checkpoint: Stir for 30 mins at 0°C until gas evolution ceases. The solution should become clear/yellowish.

  • Alkylation: Add 1,3-Dibromopropane (3.0 equiv) in one portion.

    • Note: Using a large excess prevents the malonate enolate from attacking both ends of the dibromide, which would form a cyclic cyclobutane derivative or a bis-malonate dimer.

  • Reaction: Warm to room temperature and reflux for 12–16 hours.

  • Workup: Cool to RT. Quench carefully with saturated NHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    Cl. Extract with Diethyl Ether (3x). Wash combined organics with water and brine. Dry over MgSO
    
    
    
    .
  • Purification: Concentrate in vacuo. The excess 1,3-dibromopropane can be removed by high-vacuum distillation (bp ~167°C @ 760 mmHg) before the product distills, or via column chromatography (Hexane:EtOAc 9:1).

Visualization of Workflows

Synthesis Pathway

The following diagram illustrates the reaction pathway and the critical decision points for preventing side reactions.

SynthesisPathway SM Diethyl Methylmalonate (Starting Material) Base NaH / THF (Deprotonation) SM->Base 0°C Enolate Enolate Intermediate (Nucleophile) Base->Enolate -H2 Product Diethyl 2-(3-bromopropyl)- 2-methylmalonate (Target) Enolate->Product Kinetic Control (Excess Reagent) SideProduct Bis-alkylated Dimer (Impurity) Enolate->SideProduct Low Reagent Conc. Reagent 1,3-Dibromopropane (Electrophile - 3.0 eq) Reagent->Product Product->SideProduct Over-reaction

Figure 1: Reaction scheme highlighting the necessity of excess 1,3-dibromopropane to favor the target mono-alkylated product over the dimer.

NMR Logic Logic Tree

Use this decision tree to interpret the crude NMR spectrum.

NMRLogic Start Analyze Crude 1H NMR Spectrum CheckQ Is there a Quartet at ~3.3 ppm? Start->CheckQ CheckS Is there a Singlet at ~1.4 ppm? CheckQ->CheckS No ResultSM Incomplete Reaction (SM Remaining) CheckQ->ResultSM Yes CheckT Is there a Triplet at ~3.4 ppm? CheckS->CheckT Yes ResultDes Wrong Product (Des-methyl) CheckS->ResultDes No (Doublet?) ResultProd Target Product Confirmed CheckT->ResultProd Yes CheckT->ResultDes No

Figure 2: Diagnostic logic flow for confirming the structure of the quaternary malonate derivative.

References

  • Sigma-Aldrich. Diethyl 2-bromo-2-methylmalonate Product Specification (Analog Reference). Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11857, Diethyl methylmalonate. Retrieved from

  • Organic Syntheses. Ethyl n-Butylmalonate (General Alkylation Procedure). Org.[2][3] Synth. 1925, 4,[4] 11. DOI: 10.15227/orgsyn.004.0011. Retrieved from

  • Royal Society of Chemistry. ChemSpider: Diethyl 2-(3-bromopropyl)malonate (Spectral Data). Retrieved from

  • BenchChem. Synthesis of Diethyl Methyl-Pentyl-Malonate (Protocol Reference). Retrieved from

Sources

Comparative Guide: IR Spectrum Interpretation of Diethyl 2-(3-bromopropyl)-2-methylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectrum Interpretation for Diethyl 2-(3-bromopropyl)-2-methylmalonate Content Type: Publish Comparison Guide

Executive Summary: Strategic Importance in Drug Development

Diethyl 2-(3-bromopropyl)-2-methylmalonate (CAS: 10606-46-9) is a critical quaternary carbon intermediate used in the synthesis of heterocyclic pharmaceutical targets, including barbiturates and cycloalkane-based drugs. Its structural integrity—specifically the successful dialkylation of the alpha-carbon—is the " go/no-go " checkpoint in multi-step synthesis.

While NMR is the gold standard for structural elucidation, FTIR spectroscopy offers a superior high-throughput method for real-time reaction monitoring and raw material quality control (QC). This guide compares the IR spectral performance of this disubstituted malonate against its monosubstituted precursors and potential impurities, providing a self-validating protocol for researchers.

Spectral Fingerprint: The Product Profile

The target molecule is a disubstituted malonate ester containing a terminal alkyl bromide. Its IR spectrum is defined by the absence of vibrational modes associated with the alpha-hydrogen and the presence of the carbon-bromine stretch.

Table 1: Diagnostic IR Bands for Diethyl 2-(3-bromopropyl)-2-methylmalonate
Functional GroupFrequency (cm⁻¹)IntensityVibrational Mode AssignmentDiagnostic Value
Ester Carbonyl 1730 – 1750 Strongν(C=O) StretchingPrimary ID. Often appears as a split peak (doublet) due to Fermi resonance or conformational isomers of the two ester groups.[1]
Alkyl C-H 2850 – 2980 Mediumν(C-H) sp³ StretchingConfirms aliphatic backbone. Absence of bands >3000 cm⁻¹ confirms no alkene impurities.
Ester C-O 1150 – 1250 Strongν(C-O) Stretching"Fingerprint" for malonates. Usually two distinct bands (C-O-C asymmetric/symmetric).[2][3]
Alkyl Bromide 515 – 690 Med/Strongν(C-Br) StretchingCritical QC Check. Confirms the presence of the bromopropyl chain.
Alpha-Methyl 1370 – 1380 Mediumδ(C-H) Bending (Umbrella)Confirms the methyl group at the quaternary center.
Hydroxyl (O-H) AbsentN/Aν(O-H) StretchingPurity Check. Appearance of a broad band at 3200-3500 cm⁻¹ indicates hydrolysis to acid or moisture contamination.

Comparative Analysis: Product vs. Alternatives

In a synthetic context, the "alternatives" are the starting materials or incomplete reaction byproducts. Distinguishing these is vital for determining reaction completion.

Scenario A: Reaction Monitoring (Alkylation Step)

Transformation: Diethyl methylmalonate (Starting Material) → Diethyl 2-(3-bromopropyl)-2-methylmalonate (Product).

FeatureStarting Material (Diethyl Methylmalonate)Product (Target) Interpretation Logic
Alpha-H Environment Contains 1 acidic Alpha-H.Quaternary Carbon (No Alpha-H). The starting material may show weak enol-associated broadening or specific C-H bending modes (often obscured).[1] The product C=O band is typically sharper due to the inability to enolize.
Fingerprint Region Clean in 500-700 cm⁻¹ region.New Band at ~560-650 cm⁻¹. definitive proof of alkylation. The appearance of the C-Br stretch is the primary indicator of successful coupling with 1,3-dibromopropane.
C-H Stretch Methyl/Ethyl modes only.Additional Propyl chain modes. Subtle increase in methylene (-CH₂-) intensity relative to methyl (-CH₃) peaks in the 2850-2950 cm⁻¹ region.
Scenario B: Impurity Detection (Hydrolysis)

Impurity: Mono-ethyl ester acid or Malonic Acid derivative (caused by moisture).

  • Alternative Signal: Broad O-H stretch (3200–3500 cm⁻¹) and shift of C=O to lower frequency (~1710 cm⁻¹ for acid dimer).

  • Product Performance: The target diester must exhibit a clean baseline >3000 cm⁻¹. Any broadness here triggers a "Fail" in QC.

Experimental Protocol: Self-Validating FTIR Workflow

To ensure reproducibility and scientific integrity, follow this "self-validating" workflow.

Step-by-Step Methodology
  • Background Calibration:

    • Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

    • Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized in the final ratioed spectrum.

  • Sample Preparation (Liquid Film):

    • Place 1 drop of the neat liquid ester between two NaCl or KBr salt plates.

    • Alternative: For ATR (Attenuated Total Reflectance), place 1 drop directly on the Diamond/ZnSe crystal.

    • Caution: Avoid high pressure on salt plates to prevent pathlength distortion.

  • Data Acquisition:

    • Scan range: 4000 – 400 cm⁻¹.

    • Accumulate 16-32 scans.

  • Spectral Normalization (The "Internal Standard" Logic):

    • Normalize the strongest C=O peak (approx. 1735 cm⁻¹) to 1.0 Absorbance units.

    • Self-Validation Check: The C-H stretch region (2900 cm⁻¹) should typically have an intensity of 0.3 – 0.5 relative to the carbonyl. If C-H > C=O, suspect contamination (e.g., mineral oil/grease) or pathlength saturation.

Visualization of Logic & Workflow

Diagram 1: Synthesis Monitoring & QC Decision Tree

This flowchart guides the researcher through the spectral checkpoints during the synthesis of the target ester.

SynthesisQC Start Start: Reaction Mixture Analysis CheckOH Check 3200-3500 cm⁻¹ (O-H Region) Start->CheckOH Hydrolysis FAIL: Hydrolysis Detected (Free Acid Present) CheckOH->Hydrolysis Broad Band Present CheckCBr Check 500-700 cm⁻¹ (Fingerprint Region) CheckOH->CheckCBr Baseline Flat NoAlkylation FAIL: No C-Br Band (Starting Material) CheckCBr->NoAlkylation No Peaks CheckCO Check 1730-1750 cm⁻¹ (C=O Region) CheckCBr->CheckCO Strong Peak Present Success PASS: Target Diester Confirmed (Diethyl 2-(3-bromopropyl)-2-methylmalonate) CheckCO->Success Doublet/Strong Peak

Caption: QC Decision Tree for validating the synthesis of Diethyl 2-(3-bromopropyl)-2-methylmalonate via FTIR.

Diagram 2: Vibrational Mode Logic

This diagram illustrates the causal relationship between the molecular structure and the observed spectral bands.

SpectralLogic Ester Ester Group (-COOEt) BandCO C=O Stretch 1730-1750 cm⁻¹ Ester->BandCO QuatC Quaternary Carbon (C-2) BandNoOH No O-H Band (Absence of Enol) QuatC->BandNoOH Blocks Enolization AlkylChain Propyl Chain (-(CH₂)₃-) BandCH C-H Stretch 2850-2980 cm⁻¹ AlkylChain->BandCH Bromide Terminal Bromide (-CH₂Br) BandCBr C-Br Stretch 515-690 cm⁻¹ Bromide->BandCBr

Caption: Mapping structural moieties to specific diagnostic IR bands.

References

  • NIST Mass Spectrometry Data Center. Diethyl methylmalonate IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. Organic Chemistry at CU Boulder. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

Sources

Comparative Analysis of Ionization Strategies for Structural Elucidation of Diethyl 2-(3-bromopropyl)-2-methylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl 2-(3-bromopropyl)-2-methylmalonate (CAS: 111907-32-1) is a critical quaternary carbon intermediate employed in the synthesis of pharmaceutical heterocycles and amino acid derivatives. Its structural validation is frequently complicated by the presence of homologous impurities (e.g., chloro-analogs) and elimination byproducts (allyl derivatives).

This guide compares the analytical performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this specific compound. Furthermore, it provides a definitive fragmentation analysis comparing the target bromide against its common synthetic alternatives, establishing a self-validating identification protocol for researchers.

Methodology Comparison: EI vs. ESI

For the characterization of alkyl halides attached to malonate esters, the choice of ionization method dictates the quality of structural data.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization
Molecular Ion (M+) Weak or Absent (<5% abundance)Strong [M+H]+ or [M+Na]+
Structural Insight High. Reveals halogen position and ester backbone.Low. Primarily confirms molecular weight.
Isotopic Pattern Distinct 1:1 doublet (Br) on fragments.Distinct 1:1 doublet on parent ion only.
Suitability Preferred for Structural Validation. Preferred for Purity/Quantification.

Expert Insight: While ESI is standard for LC-MS workflows, EI is the superior choice for structural elucidation of this compound. The lability of the C-Br bond and the ester groups allows EI to generate a "fingerprint" that unequivocally distinguishes the 3-bromopropyl chain from isomeric impurities.

Deep Dive: EI Fragmentation Mechanics

The mass spectrum of diethyl 2-(3-bromopropyl)-2-methylmalonate (MW 294/296) is governed by three competing pathways: Alpha-Cleavage , McLafferty Rearrangement , and C-Br Bond Scission .

Predicted Fragmentation Pathway

The molecular ion (M+•) is unstable. The primary degradation routes are:

  • Pathway A (Ester Cleavage): Loss of ethoxy radicals (•OEt, 45 Da) or carbethoxy groups (•COOEt, 73 Da).[1] This preserves the bromine atom, maintaining the characteristic 1:1 isotopic ratio.

  • Pathway B (Halogen Loss): Homolytic cleavage of the C-Br bond. This results in the loss of 79/81 Da, collapsing the isotopic doublet into a singlet peak.

  • Pathway C (Side Chain Ejection): Loss of the entire 3-bromopropyl group to generate the stabilized diethyl methylmalonate cation (m/z 173).

Visualization of Fragmentation Logic

The following diagram illustrates the causal relationships between the molecular structure and the observed mass spectral peaks.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 294 / 296 (1:1 Ratio) Frag_A1 Loss of •OEt [M - 45]+ m/z 249 / 251 M_Ion->Frag_A1 - •OEt (45) Frag_A2 Loss of •COOEt [M - 73]+ m/z 221 / 223 M_Ion->Frag_A2 - •COOEt (73) Frag_B1 Loss of •Br [M - 79/81]+ m/z 215 M_Ion->Frag_B1 - •Br Frag_B2 Loss of HBr (Elimination) [M - 80/82]+ m/z 214 M_Ion->Frag_B2 - HBr Frag_C1 Loss of •(CH2)3Br [M - 121/123]+ m/z 173 (Base Peak Candidate) M_Ion->Frag_C1 Alpha Cleavage Frag_A1->Frag_A2 - CO (28)

Caption: Figure 1. EI Fragmentation pathways for Diethyl 2-(3-bromopropyl)-2-methylmalonate showing isotopic retention vs. loss.

Comparative Data: Target vs. Alternatives

To validate the identity of your compound, compare your experimental data against these theoretical profiles of common synthetic analogs.

Table 1: Diagnostic Ion Comparison
Ion TypeTarget: Bromo-Analog Alternative: Chloro-Analog Alternative: Des-Bromo (Allyl)
Molecular Formula C11H19Br O4C11H19Cl O4C11H18O4
Molecular Weight 294 / 296250 / 252214
Isotopic Pattern 1:1 (79Br/81Br)3:1 (35Cl/37Cl)None (M+ only)
[M - Halogen]+ m/z 215m/z 215N/A
[M - Ethoxy]+ m/z 249 / 251m/z 205 / 207m/z 169
Base Peak Origin Side chain loss (m/z 173)Side chain loss (m/z 173)McLafferty (m/z varies)

Analysis:

  • If your spectrum shows a 3:1 ratio at the high mass end, your alkylation used a chloro-reactant or chloride exchange occurred.

  • If you observe a strong peak at m/z 214 without the 294/296 pair, your product has likely undergone elimination to the allyl derivative (Diethyl 2-allyl-2-methylmalonate).

Experimental Protocol: GC-MS Identification

This protocol ensures reproducible fragmentation suitable for library matching.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate . Avoid methanol to prevent transesterification in the injector port.

  • Concentration: Dilute to ~10 ppm for splitless injection or 100 ppm for split (20:1) injection.

Instrument Parameters (Agilent/Shimadzu Standard)
  • Inlet Temperature: 250°C (High enough to volatilize, low enough to minimize thermal elimination of HBr).

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Ion Source: Electron Ionization (EI) at 70 eV.[1]

  • Scan Range: m/z 40 – 400.

Data Interpretation Workflow
  • Check M+ Region: Look for the 294/296 doublet. If absent, look for [M-OEt] at 249/251.

  • Verify Isotopes: Confirm the peak heights of the doublet are approximately equal (within 10% variation).

  • Search for m/z 173: This confirms the "Diethyl 2-methylmalonate" core structure, verifying that the alkylation occurred at the alpha carbon.

  • Check for m/z 214/215: A significant signal at 214 suggests thermal degradation (HBr loss) in the injector. If 214 > 215, lower the inlet temperature.

References

  • NIST Mass Spectrometry Data Center. (2023). Diethyl malonate fragmentation patterns. National Institute of Standards and Technology.[2] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for McLafferty rearrangement and alpha-cleavage mechanisms).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Reference for isotopic abundance of Br/Cl and alkyl halide fragmentation).

  • PubChem. (2024). Diethyl 2-bromo-2-methylmalonate Compound Summary. National Library of Medicine. [Link]

Sources

Comparison of diethyl 2-(3-bromopropyl)-2-methylmalonate vs. diethyl 2-(3-chloropropyl)-2-methylmalonate reactivity

[1][2]

Executive Summary

In the synthesis of constrained amino acids and pharmaceutical intermediates, Diethyl 2-(3-bromopropyl)-2-methylmalonate (Compound A) and Diethyl 2-(3-chloropropyl)-2-methylmalonate (Compound B) serve as critical precursors for constructing cyclobutane rings via intramolecular alkylation.[1][2]

The selection between these two analogs represents a classic trade-off in process chemistry:

  • The Bromo-Analog offers superior reactivity (

    
    ), allowing for milder reaction conditions and lower impurity profiles, but suffers from lower shelf-stability and higher cost.[1][2]
    
  • The Chloro-Analog provides a robust, cost-effective, and stable alternative but necessitates harsher reaction conditions or catalytic activation (Finkelstein conditions) to achieve comparable conversion rates.[1][2]

This guide provides a technical comparison of their physicochemical properties, mechanistic reactivity, and experimental protocols to aid researchers in selecting the optimal precursor for their specific workflow.[2]

Physicochemical & Structural Analysis

The core difference lies in the carbon-halogen bond at the


FeatureBromo-Analog (Compound A)Chloro-Analog (Compound B)[1][2]Impact on Process
Leaving Group (

)
Bromide (

)
Chloride (

)

is a weaker base (

HBr = -9) than

(

HCl = -7), making it a better leaving group.[1][2]
C-X Bond Energy ~285 kJ/mol~339 kJ/molChloro-analog requires higher thermal energy to break the bond.[2][3]
C-X Bond Length 1.94 Å1.78 ÅThe longer C-Br bond is more polarizable, facilitating nucleophilic attack.[2][3]
Shelf Stability Moderate (Light Sensitive)HighBromo-analogs can darken over time due to trace

liberation; Chloro-analogs are stable at RT.[1][2][3]
Approx. Cost High (

$)
Low ($)Chloro-analogs are often 30-50% cheaper at scale.[1][2][3]

Mechanistic Reactivity Profile

The primary application for these intermediates is the formation of Diethyl 1-methylcyclobutane-1,1-dicarboxylate via intramolecular cyclization.[1][2] This proceeds through an enolate formation followed by an intramolecular

23
Reaction Kinetics

The rate-determining step (RDS) is the ring closure.

  • Bromo-Analog: Reacts rapidly upon enolate formation.[1][2][3] Often requires controlled addition to prevent exotherms.[2][3]

  • Chloro-Analog: The intrinsic rate of cyclization is slow.[2][3] Without modification, the reaction may stall or require prolonged reflux, leading to ester hydrolysis or decarboxylation byproducts.[2]

Catalytic Activation (The Finkelstein Strategy)

To utilize the cheaper Chloro-analog without excessive heat, Sodium Iodide (NaI) is often added in catalytic amounts (10-20 mol%).[1]

  • Mechanism:

    
     displaces 
    
    
    to form the transient, highly reactive Iodo-analog in situ.[1][2][3]
  • Result: The enolate attacks the Iodo-species much faster than the Chloro-species.

Mechanism Diagram

The following diagram illustrates the parallel pathways and the catalytic cycle for the Chloro-analog.

ReactionMechanismcluster_legendPathway KeyStartPrecursor(Halo-propyl malonate)EnolateEnolate Intermediate(Nucleophile)Start->EnolateDeprotonationBaseBase (NaH or NaOEt)Base->EnolateTS_BrTransition State(C-Br Cleavage)Enolate->TS_BrFast (k1)TS_ClTransition State(C-Cl Cleavage)Enolate->TS_ClSlow (k2)IodoInterTransient Iodo-Analog(Highly Reactive)Enolate->IodoInterHalogen Exchange(w/ NaI)ProductCyclobutane Product(Diethyl 1-methylcyclobutane-1,1-dicarboxylate)TS_Br->ProductTS_Cl->ProductIodideNaI (Catalyst)Iodide->IodoInterIodoInter->ProductVery Fast (k3)Green: Bromo (Direct)Green: Bromo (Direct)Red: Chloro (Direct)Red: Chloro (Direct)Green: Bromo (Direct)->Red: Chloro (Direct)Blue: Chloro (Catalyzed)Blue: Chloro (Catalyzed)Red: Chloro (Direct)->Blue: Chloro (Catalyzed)

Caption: Comparative mechanistic pathways for intramolecular cyclization. The Green path represents the direct Bromo-analog cyclization.[2] The Blue path represents the Iodide-catalyzed activation of the Chloro-analog.[1]

Experimental Case Studies & Protocols

Case Study 1: High-Throughput Synthesis (Bromo-Analog)

Scenario: A medicinal chemistry campaign requires gram-scale quantities of the cyclobutane scaffold quickly. Cost is secondary to speed and purity.[2][3]

Protocol A: Cyclization of Diethyl 2-(3-bromopropyl)-2-methylmalonate

  • Preparation: Flame-dry a 250 mL RB flask under

    
    .
    
  • Base Suspension: Add Sodium Hydride (60% in oil, 1.1 eq) to anhydrous DMF (0.2 M concentration relative to substrate). Cool to 0°C.[2][3]

  • Addition: Add Diethyl 2-(3-bromopropyl)-2-methylmalonate (1.0 eq) dropwise over 30 mins. Note: Gas evolution (

    
    ) will be vigorous.[1][3]
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

  • Monitoring: TLC (Hexane/EtOAc 9:1) shows disappearance of starting material (

    
    ) and appearance of product (
    
    
    ).[3]
  • Workup: Quench with sat.

    
    , extract with 
    
    
    , wash with brine, dry over
    
    
    .[2][3]
  • Yield: Typically 85–92% (isolated).[3]

Case Study 2: Process Scale-Up (Chloro-Analog)

Scenario: A pilot plant run requires 5 kg of the intermediate. The cost of the Bromo-analog is prohibitive.

Protocol B: Finkelstein-Cyclization of Diethyl 2-(3-chloropropyl)-2-methylmalonate

  • Solvent Switch: Use Acetone or MEK (Methyl Ethyl Ketone) if strictly Finkelstein, but for cyclization, high-boiling alcohols or polar aprotic solvents are preferred.[2][3] Here we use Ethanol/NaOEt for cost.[2][3]

  • Reagents: Prepare Sodium Ethoxide (1.2 eq) in absolute Ethanol.

  • Catalyst: Add Sodium Iodide (0.1 eq) to the mixture.

  • Addition: Add Diethyl 2-(3-chloropropyl)-2-methylmalonate (1.0 eq).

  • Reaction: Heat to reflux (

    
    ) for 12–18 hours.
    
    • Observation: NaCl precipitates out; NaI remains in the cycle.[3]

  • Workup: Remove Ethanol under vacuum. Resuspend residue in water/toluene.[3] Phase separate.

  • Yield: Typically 75–82% (isolated).[2][3]

    • Note: Without NaI, yields drop to <60% with significant hydrolysis byproducts due to extended reaction times.[2][3]

Decision Matrix

Use the following logic flow to determine the appropriate starting material for your project.

DecisionMatrixStartSelect PrecursorScaleWhat is the Reaction Scale?Start->ScaleSmallSmall Scale (<10g)Discovery PhaseScale->SmallResearchLargeLarge Scale (>1kg)Process/ManufacturingScale->LargeDevelopmentUseBrUSE BROMO-ANALOG(Diethyl 2-(3-bromopropyl)-2-methylmalonate)Small->UseBrPriority: Speed & PurityBudgetIs Cost a Critical Constraint?Large->BudgetStabilityIs the Product Acid/Base Sensitive?Budget->StabilityNoUseClUSE CHLORO-ANALOG(Diethyl 2-(3-chloropropyl)-2-methylmalonate)Budget->UseClYes (Cost Sensitive)Stability->UseBrYes (Need mild conditions)Stability->UseClNo (Can tolerate reflux)

Caption: Decision tree for selecting between Bromo- and Chloro-analogs based on scale, cost, and reaction sensitivity.

References

  • Organic Syntheses. "Diethyl 1,1-Cyclobutanedicarboxylate." Org.[2][3] Synth.1939 , 19,[1][2] 36.

  • BenchChem. "Reactivity of Alkyl Halides in SN2 Reactions." BenchChem Technical Guides. [1][3]

  • Sigma-Aldrich. "Diethyl 2-(3-bromopropyl)-2-methylmalonate Product Information."[1][2][3]

  • ChemicalBook. "Synthesis of Diethyl 1,1-cyclobutanedicarboxylate."

  • PrepChem. "Synthesis of Diethyl 2-(3-bromopropyl)benzylphosphonate (Analogous Reactivity)."

Differentiating diethyl 2-(3-bromopropyl)-2-methylmalonate from unreacted diethyl methylmalonate by TLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a definitive technical protocol for differentiating diethyl 2-(3-bromopropyl)-2-methylmalonate (Product) from its starting material, diethyl methylmalonate (SM), using Thin Layer Chromatography (TLC).

Executive Summary

  • Differentiation Strategy: While both compounds are esters with similar polarity, the product contains a reactive alkyl bromide moiety. The most robust differentiation method is chemoselective staining using Silver Nitrate (

    
    ) , which stains the product (halide) but not the starting material.
    
  • Rf Trend: In standard non-polar systems (e.g., Hexane:EtOAc), the alkylated product typically exhibits a higher Rf (moves further) than the starting material due to increased lipophilicity and the "capping" of the acidic

    
    -proton.
    
  • Critical Side Product: Be aware of the "Dimer" (bis-malonate), formed if the dibromide reacts with two equivalents of the starting material. This is usually much more polar (lower Rf).

Scientific Basis & Polarity Logic[1]

To interpret the TLC plate correctly, one must understand the structural drivers of polarity for these specific molecules:

FeatureDiethyl Methylmalonate (SM) Diethyl 2-(3-bromopropyl)-2-methylmalonate (Product) Chromatographic Impact
Core Structure Diester with one acidic

-proton.
Diester with a propyl-bromide side chain.Both interact with silica via ester oxygens.
Lipophilicity Moderate (Small alkyl group).High (Added

chain).
Product is "greasier"

Higher Rf.
H-Bonding Weak donor ability (

-H).
None (Quaternary carbon).SM binds slightly stronger to silica

Lower Rf.
Reactivity Active Methylene (

).
Alkyl Halide (

).
Product reacts with

(precipitation); SM does not.

Experimental Protocol

A. Materials & Preparation[2][3][4][5][6][7][8][9][10]
  • Stationary Phase: Silica Gel 60

    
     on Aluminum or Glass backing.
    
  • Sample Prep: Dissolve

    
     5-10 mg of crude mixture in 1 mL of Dichloromethane (DCM)  or Ethyl Acetate . Avoid alcohols as they can interfere with some stains.
    
  • Mobile Phase (Eluent):

    • Standard: Hexane : Ethyl Acetate (90:10 v/v).

    • Optimization: If separation is poor, adjust to 95:5 (slower, better separation) or 80:20 (faster).

B. Elution Steps
  • Spotting: Apply three spots: (1) Pure SM Reference, (2) Co-spot (SM + Reaction Mixture), (3) Reaction Mixture.

  • Development: Run the plate until the solvent front is

    
     1 cm from the top.
    
  • Drying: Air dry completely. Residual solvent can interfere with visualization.[1][2]

Visualization & Identification

Use the following methods in order. Method 2 is the definitive test.

Method 1: UV Visualization (Non-Destructive)
  • Wavelength: 254 nm.[2]

  • Observation: Both compounds are esters and absorb weakly. They may appear as faint dark spots against the green fluorescent background.

  • Limitation: Low sensitivity; difficult to distinguish close spots.

Method 2: Silver Nitrate Stain (Chemoselective for Product)
  • Why it works: Silver ions (

    
    ) react specifically with alkyl halides (the product) to precipitate Silver Bromide (
    
    
    
    ), which turns dark grey/black upon exposure to UV or sunlight. The starting material (no halogen) will not stain.
  • Recipe: Dissolve 0.5 g

    
     in 1 mL water, then add 20 mL acetone.
    
  • Procedure:

    • Spray the dried plate lightly with the solution.

    • Expose to UV light or bright sunlight for 5-10 minutes.

  • Result:

    • Product: Dark Grey / Black Spot .

    • Starting Material: No Color / Faint White .

Method 3: p-Anisaldehyde or PMA (General Stain)
  • Why it works: Stains nearly all organic functional groups, useful for checking overall purity and side products (dimers).

  • Procedure: Dip/Spray and heat with a heat gun (

    
    ) until spots appear.
    
  • Result: Both compounds will appear (usually blue/dark blue spots), but the Product will be the upper spot.

Data Summary & Expected Results

Solvent System: Hexane : Ethyl Acetate (9:1)

CompoundApprox.[1][2][3][4][5][6][7][8][9][10] RfUV (254nm)

Stain
p-Anisaldehyde (Heat)
Product (Alkylated)0.50 - 0.60 Weak Dark SpotBlack (Positive) Dark Blue/Purple
Starting Material (SM)0.35 - 0.45 Weak Dark SpotNo ReactionDark Blue/Purple
Dimer (Side Product)< 0.20 Weak Dark SpotBlack (Positive) Dark Blue

> Note: Rf values are relative. The Product should always be higher than the SM.

Troubleshooting & Logic Flow

Common Issues
  • "Ghost" Spot (Dimer): If you see a spot near the baseline that stains with

    
     (if one Br remains) or just Anisaldehyde, it is likely the "bis-malonate" dimer formed by bridging two malonates.
    
  • Streaking: The sample is too concentrated. Dilute 10x and re-run.

  • No Separation: If spots overlap, use a Toluene:Acetone (95:5) system. Toluene interacts with the

    
    -systems and can offer different selectivity than Hexane.
    
Decision Logic (Graphviz)

TLC_Logic Start Run TLC (Hex:EtOAc 9:1) Visualize Visualize (UV 254nm) Start->Visualize Spots Are there distinct spots? Visualize->Spots Spots->Start No (Adjust Solvent) Stain Apply AgNO3 Stain & UV Spots->Stain Yes Interpretation Analyze Dark Spots Stain->Interpretation Product Product: Alkyl Bromide Present Interpretation->Product Upper Spot Turns Black SM SM: Unreacted Diester Interpretation->SM Lower Spot No Color Dimer Impurity: Dimer/Bis-alkyl Interpretation->Dimer Baseline Spot Turns Black

Caption: Logical workflow for identifying reaction components using chemoselective staining.

References

  • Reactivity of Malonic Esters: BenchChem. A Comparative Analysis of Diethyl Phenylmalonate and Dimethyl Malonate Reactivity. Retrieved from .

  • TLC Staining Protocols: University of Rochester, Dept. of Chemistry. Magic Formulas: TLC Stains (AgNO3 and Anisaldehyde). Retrieved from .

  • Alkyl Halide Visualization: LibreTexts Chemistry. Reaction of Alkyl Halides with Silver Nitrate. Retrieved from .

  • General Malonate Synthesis: Organic Syntheses, Coll. Vol. 2, p. 279 (1943). Ethyl Methylmalonate Synthesis. Retrieved from .

Sources

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Reactant of Route 1
Reactant of Route 1
Diethyl 2-(3-bromopropyl)-2-methylmalonate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-(3-bromopropyl)-2-methylmalonate

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